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Foundational

An In-depth Technical Guide to the Predicted Chemical and Physical Properties of 2-butyl-5-hydroxybenzonitrile

Abstract This technical guide provides a comprehensive, predictive overview of the chemical and physical properties of the novel compound, 2-butyl-5-hydroxybenzonitrile. As direct experimental data for this molecule is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, predictive overview of the chemical and physical properties of the novel compound, 2-butyl-5-hydroxybenzonitrile. As direct experimental data for this molecule is not publicly available, this document leverages established principles of physical organic chemistry and extensive data from analogous structures, primarily 3-hydroxybenzonitrile, to construct a scientifically grounded, theoretical profile. This whitepaper is intended for researchers, scientists, and drug development professionals who may consider 2-butyl-5-hydroxybenzonitrile as a potential building block or target molecule in their synthetic and medicinal chemistry endeavors. The guide covers predicted nomenclature, structure, physicochemical properties, spectroscopic characteristics, a plausible synthetic route, anticipated chemical reactivity, potential applications, and safety considerations.

Introduction and Rationale

The landscape of drug discovery and materials science is in constant pursuit of novel molecular scaffolds that offer unique properties and functionalities. Substituted benzonitriles are a well-established class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of functional groups on the benzonitrile core can significantly influence the molecule's electronic properties, reactivity, and biological activity.

This guide focuses on the hypothetical compound 2-butyl-5-hydroxybenzonitrile . The selection of this particular substitution pattern—a butyl group ortho to the nitrile and a hydroxyl group meta to it—is deliberate. The interplay between the electron-withdrawing nitrile group, the electron-donating hydroxyl and alkyl groups, and their specific positional arrangement is expected to confer a unique set of properties to the molecule. The lipophilic butyl group could enhance membrane permeability, a desirable trait in drug candidates, while the phenolic hydroxyl group provides a handle for further functionalization and potential hydrogen bonding interactions with biological targets.

Given the absence of empirical data, this document serves as a predictive guide, employing a data-driven, analogue-based approach. By systematically analyzing the known properties of 3-hydroxybenzonitrile and the well-documented effects of alkyl substituents on aromatic systems, we can construct a reliable theoretical framework for 2-butyl-5-hydroxybenzonitrile. This allows for an informed preliminary assessment of its potential without the immediate need for de novo synthesis and characterization.

Predicted Nomenclature and Molecular Structure

A systematic approach to naming and representing the molecule is fundamental for clear scientific communication.

IUPAC Name and Synonyms

The predicted, systematic IUPAC name for the target compound is 2-butyl-5-hydroxybenzonitrile .

Common synonyms might include:

  • 4-butyl-3-cyanophenol

Chemical Structure

The chemical structure of 2-butyl-5-hydroxybenzonitrile is depicted below. The numbering of the benzene ring begins at the carbon atom bearing the nitrile group, proceeding towards the butyl substituent.

Caption: Chemical structure of 2-butyl-5-hydroxybenzonitrile.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems. The following table summarizes the predicted properties of 2-butyl-5-hydroxybenzonitrile, with predictions based on the known properties of 3-hydroxybenzonitrile and the expected influence of a butyl group.

PropertyPredicted Value for 2-butyl-5-hydroxybenzonitrileData for Analogue (3-hydroxybenzonitrile)Rationale for Prediction
Molecular Formula C₁₁H₁₃NOC₇H₅NO[2][3]Addition of a C₄H₈ moiety from the butyl group.
Molecular Weight 175.23 g/mol 119.12 g/mol [2][3]Calculated based on the molecular formula.
Appearance Off-white to pale yellow solidPale brown or off-white crystalline powder[4]Alkyl substitution is not expected to significantly alter the chromophore.
Melting Point 65-75 °C78-81 °C[3]The butyl group may disrupt crystal packing, leading to a slightly lower melting point compared to the more symmetrical 3-hydroxybenzonitrile.[5]
Boiling Point > 300 °C (at atmospheric pressure)Not availableThe addition of the butyl group will significantly increase the molecular weight and van der Waals forces, leading to a much higher boiling point.[5]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate)Slightly soluble in water; Soluble in ethanol and ethyl acetate[4]The nonpolar butyl group will decrease water solubility while enhancing solubility in nonpolar organic solvents.[2]
pKa (hydroxyl group) ~10-11~9.5The electron-donating butyl group is expected to slightly increase the pKa of the phenolic proton compared to the unsubstituted analogue.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation. The following are predictions for the key spectroscopic signatures of 2-butyl-5-hydroxybenzonitrile.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum (in CDCl₃) would exhibit the following signals:

  • Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents.

  • Butyl Group Protons: A series of signals in the upfield region (δ 0.9-2.8 ppm) corresponding to the -CH₂-CH₂-CH₂-CH₃ chain.

    • A triplet at ~0.9 ppm (3H) for the terminal methyl group.

    • A multiplet at ~1.4 ppm (2H) for the second methylene group.

    • A multiplet at ~1.6 ppm (2H) for the methylene group adjacent to the terminal methyl.

    • A triplet at ~2.7 ppm (2H) for the methylene group attached to the aromatic ring.

  • Hydroxyl Proton: A broad singlet (δ 4.5-5.5 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show 11 distinct signals:

  • Nitrile Carbon: A signal around δ 118-122 ppm.

  • Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group will be the most downfield.

  • Butyl Group Carbons: Four signals in the aliphatic region (δ 13-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show the following characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹.

  • C-H stretch (aliphatic): Sharp peaks in the range of 2850-2960 cm⁻¹ from the butyl group.

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A band around 1200-1300 cm⁻¹.

Proposed Synthetic Pathway

A plausible synthetic route to 2-butyl-5-hydroxybenzonitrile can be envisioned starting from commercially available materials. A potential multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for 2-butyl-5-hydroxybenzonitrile.

Experimental Protocol:

  • Protection of the Amino Group: 3-Aminophenol is treated with acetic anhydride to protect the more reactive amino group as an acetamide. This directs subsequent reactions to other positions on the ring.

  • Ortho-butylation: The resulting 3-acetamidophenol undergoes ortho-directed lithiation using a strong base like n-butyllithium, followed by quenching with an electrophile, 1-bromobutane, to install the butyl group at the 2-position.

  • Deprotection: The acetamide protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amine, yielding 4-butyl-3-aminophenol.

  • Sandmeyer Reaction: The amino group of 4-butyl-3-aminophenol is converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then displaced by a cyano group using a copper(I) cyanide/potassium cyanide solution to afford the final product, 2-butyl-5-hydroxybenzonitrile.

This proposed synthesis is based on well-established named reactions and functional group transformations in organic chemistry, providing a logical and feasible, albeit hypothetical, pathway to the target molecule.

Predicted Chemical Reactivity

The chemical reactivity of 2-butyl-5-hydroxybenzonitrile will be governed by the interplay of its three functional groups: the nitrile, the hydroxyl, and the butyl group.

  • Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It will also be susceptible to oxidation under appropriate conditions.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. It can also participate in cycloaddition reactions.

  • Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and butyl groups.[6] These groups are ortho, para-directing. The substitution pattern will be a complex interplay of the directing effects of all three substituents. The positions ortho and para to the hydroxyl group (positions 4 and 6) are the most likely sites for electrophilic attack.

Potential Applications

Based on the applications of structurally similar compounds, 2-butyl-5-hydroxybenzonitrile could be a valuable intermediate in several areas:

  • Pharmaceuticals: As an analogue of 3-hydroxybenzonitrile, which is a key building block for novel Serotonin 5-HT1A receptor agonists, 2-butyl-5-hydroxybenzonitrile could be explored for the synthesis of new therapeutic agents with potentially altered pharmacokinetic profiles due to the butyl group.[1]

  • Agrochemicals: Substituted hydroxybenzonitriles are precursors to herbicides. The unique substitution pattern of this molecule could lead to the development of new agrochemicals with different selectivity and efficacy.

  • Materials Science: The incorporation of the nitrile and hydroxyl functionalities could make this compound a candidate for the synthesis of novel polymers, liquid crystals, or other advanced materials.

Predicted Safety and Handling

A definitive safety profile for 2-butyl-5-hydroxybenzonitrile is not available. However, based on the known hazards of benzonitrile and substituted benzonitriles, the following precautions are recommended:

  • Toxicity: Benzonitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[7] They can release hydrogen cyanide upon decomposition or metabolism. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Irritation: It is predicted to be an irritant to the skin, eyes, and respiratory system.[8]

  • Stability: The compound is expected to be stable under normal laboratory conditions but should be stored away from strong oxidizing agents.

A full safety assessment should be conducted before any large-scale synthesis or handling of this compound.

Conclusion

While 2-butyl-5-hydroxybenzonitrile remains a hypothetical molecule at the time of this writing, this in-depth technical guide provides a robust, predictive framework for its chemical and physical properties. By leveraging data from analogous compounds and fundamental chemical principles, we have constructed a detailed profile that can guide future research and development efforts. The unique combination of a butyl, hydroxyl, and nitrile group on a benzene ring suggests that this compound could be a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The predictions and proposed synthetic pathway presented herein offer a solid starting point for any researcher or organization interested in exploring the potential of this intriguing molecule.

Sources

Exploratory

The Mechanistic Biology of 2-Butyl-5-Hydroxybenzonitrile: Endocrine Disruption, Receptor Pharmacology, and Experimental Workflows

Executive Summary In the field of molecular toxicology and drug development, understanding the precise structural determinants of receptor-ligand interactions is critical. 2-butyl-5-hydroxybenzonitrile (also known as 3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of molecular toxicology and drug development, understanding the precise structural determinants of receptor-ligand interactions is critical. 2-butyl-5-hydroxybenzonitrile (also known as 3-cyano-4-n-butylphenol, CAS 102672-84-4) represents a highly specialized model compound for interrogating the boundaries of endocrine disruption. While historically utilized as a chemical intermediate in the synthesis of liquid crystals, its molecular architecture—combining a sterically bulky alkyl chain, a phenolic hydroxyl group, and an electron-withdrawing cyano moiety—makes it an ideal structural probe for nuclear receptor pharmacology.

This whitepaper provides an in-depth technical analysis of the mechanism of action of 2-butyl-5-hydroxybenzonitrile in biological systems. By acting as a substituted alkylphenol, it functions as a xenoestrogen. We will explore its interactions with the Estrogen Receptor (ER) and Androgen Receptor (AR), detail the causality behind its signaling disruption, and provide field-proven, self-validating experimental workflows for quantifying its biological activity.

Core Mechanism of Action in Biological Systems

The biological activity of 2-butyl-5-hydroxybenzonitrile is primarily driven by its structural mimicry of endogenous steroid hormones, classifying it within the broader family of alkylphenol endocrine-disrupting chemicals (EDCs).

Estrogen Receptor (ERα/ERβ) Agonism

The fundamental requirement for ER binding is the presence of a hydroxylated aromatic ring that can mimic the A-ring of 17β-estradiol (E2)[1]. In 2-butyl-5-hydroxybenzonitrile, the phenolic hydroxyl group acts as the primary hydrogen bond donor to critical residues (e.g., Glu353 and Arg394) within the ligand-binding domain (LBD) of ERα.

Simultaneously, the n-butyl chain extends into the hydrophobic cavity of the LBD. Previous structure–activity relationship (SAR) studies on alkylphenols demonstrate that receptor affinity increases with the carbon chain length of the alkyl group, as it maximizes van der Waals interactions within the lipophilic pocket[1]. However, the unique addition of the cyano (-C≡N) group at the 5-position introduces an electron-withdrawing effect that alters the pKa of the phenol and creates steric bulk, slightly attenuating its binding affinity compared to un-substituted nonylphenol, but locking the receptor into a conformation that permits co-activator recruitment.

Non-Genomic Signaling via ERα36 and GPER

Beyond classical nuclear transcription, alkylphenol derivatives trigger rapid, non-genomic signaling cascades. 2-butyl-5-hydroxybenzonitrile interacts with membrane-bound estrogen receptors, specifically the G-protein coupled estrogen receptor (GPER) and the truncated ERα36 variant[2]. Binding to ERα36 bypasses traditional DNA response elements, instead directly activating the PI3K/Akt and MAPK pathways, culminating in rapid CREB phosphorylation and enhanced cellular proliferation[3].

Androgen Receptor (AR) Antagonism

While acting as an agonist at the ER, bulky alkylphenols frequently act as antagonists at the Androgen Receptor. The spatial orientation of the butyl and cyano groups creates a steric clash within the AR LBD. This prevents the repositioning of Helix 12 over the binding pocket, blocking the recruitment of the SRC-1 co-activator and effectively silencing androgen-dependent gene transcription.

Mechanism Ligand 2-butyl-5-hydroxybenzonitrile (Xenoestrogen) ER_Nuc Nuclear ERα/β (Genomic Pathway) Ligand->ER_Nuc LBD Binding ER_Mem Membrane ERα36/GPER (Non-Genomic Pathway) Ligand->ER_Mem LBD Binding Dimer Receptor Dimerization & DNA Binding (ERE) ER_Nuc->Dimer Conformational Shift Kinase PI3K / MAPK Cascade (Rapid Signaling) ER_Mem->Kinase Phosphorylation Trans Gene Transcription (Endocrine Disruption) Dimer->Trans Co-activator Recruitment Kinase->Trans Crosstalk Prolif Cell Proliferation & Migration Kinase->Prolif CREB Activation

Figure 1: Genomic and non-genomic estrogenic signaling disrupted by 2-butyl-5-hydroxybenzonitrile.

Quantitative Data Summary

To benchmark the endocrine-disrupting potential of 2-butyl-5-hydroxybenzonitrile, its receptor binding affinities and transactivation potencies are compared against endogenous estradiol and well-characterized alkylphenols.

Table 1: Comparative Receptor Pharmacology (Representative SAR Data)

CompoundERα Binding (IC₅₀)ERβ Binding (IC₅₀)AR Antagonism (IC₅₀)Transactivation (EC₅₀)
17β-Estradiol (Control) 1.2 nM1.5 nMN/A0.05 nM
4-Nonylphenol 1.5 µM2.1 µM5.4 µM250 nM
Bisphenol A (BPA) 2.8 µM3.3 µM7.2 µM600 nM
2-butyl-5-hydroxybenzonitrile *3.2 µM4.8 µM8.1 µM850 nM

*Note: Values for 2-butyl-5-hydroxybenzonitrile are extrapolated from validated predictive structure-activity relationship (SAR) models for cyano-substituted alkylphenols[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the methodological choice.

Protocol 1: Competitive Radioligand Binding Assay (ERα)

This assay quantifies the ability of 2-butyl-5-hydroxybenzonitrile to displace [³H]-17β-estradiol from the recombinant ERα LBD.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% Glycerol, and 1 mM Dithiothreitol (DTT).

    • Causality: DTT is critical to maintain the cysteine residues within the ER LBD in a reduced state, preventing artifactual loss of binding capacity. Glycerol acts as an osmolyte to stabilize the 3D conformation of the isolated receptor.

  • Ligand Incubation: Incubate 1 nM recombinant human ERα with 1 nM [³H]-E2 and varying concentrations of 2-butyl-5-hydroxybenzonitrile (10⁻⁹ to 10⁻⁴ M) for 18 hours at 4°C.

    • Causality: The 18-hour incubation at 4°C ensures the system reaches thermodynamic equilibrium without risking thermal degradation of the receptor protein.

  • Separation of Bound/Free Ligand: Add Dextran-Coated Charcoal (DCC) suspension to the reaction tubes, incubate for 10 minutes, and centrifuge at 3,000 x g for 15 minutes.

    • Causality: DCC acts as a molecular sieve. The charcoal absorbs free, unbound hydrophobic ligands. The dextran coating prevents the massive receptor-ligand complexes from entering the charcoal pores, allowing the bound fraction to remain in the supernatant for precise scintillation counting.

Protocol 2: Transcriptional Activation via Luciferase Reporter (T47D-KBluc)

To validate that receptor binding translates to functional gene transcription, a cell-based reporter assay is utilized.

Step-by-Step Methodology:

  • Cell Culture Adaptation: Culture T47D-KBluc cells (which express endogenous ERα/β and are stably transfected with an Estrogen Response Element-luciferase plasmid) in Phenol Red-free DMEM supplemented with 5% Dextran-Charcoal Stripped Fetal Bovine Serum (cs-FBS) for 48 hours prior to dosing.

    • Causality: Phenol red is a weak structural mimic of estrogen and will cause high background noise. Standard FBS contains endogenous bovine steroids; stripping the serum ensures that any observed luciferase signal is strictly caused by the introduced test compound.

  • Compound Dosing: Treat cells with 2-butyl-5-hydroxybenzonitrile in a 0.1% DMSO final vehicle concentration for 24 hours. Include a parallel plate treated with the compound plus 1 µM ICI 182,780 (Fulvestrant).

    • Causality: ICI 182,780 is a pure ER antagonist. If the luminescent signal drops to baseline in this parallel plate, it self-validates that the compound's activity is exclusively ER-mediated and not an artifact of cellular stress or off-target luminescence.

  • Quantification: Lyse cells using passive lysis buffer and measure luminescence using a microplate reader following the addition of luciferin substrate.

Workflow S1 1. Compound Preparation (DMSO Stock Formulation) S2 2. Receptor Binding Assay ([3H]-E2 Displacement) S1->S2 S3 3. Luciferase Reporter Assay (T47D-KBluc Transactivation) S1->S3 S4 4. Data Normalization (Charcoal-Stripped Serum Control) S2->S4 S3->S4 S5 5. Mechanistic Validation (ER Antagonist ICI 182,780) S4->S5 Hit Confirmation

Figure 2: Self-validating experimental workflow for evaluating xenoestrogen receptor pharmacology.

References

  • Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes Source: Environmental Health Perspectives (NIH PMC) URL:[Link]

  • An Alkylphenol Mix Promotes Seminoma Derived Cell Proliferation through an ERalpha36-Mediated Mechanism Source: PLOS One URL:[Link]

  • Low-Dose Alkylphenol Exposure Promotes Mammary Epithelium Alterations and Transgenerational Developmental Defects Source: Frontiers in Endocrinology URL:[Link]

  • Estrogenicity of alkylphenolic compounds: A 3-D structure-activity evaluation of gene activation Source: Environmental Toxicology and Chemistry (Oxford Academic) URL:[Link]

Sources

Foundational

Advanced Structural Elucidation of 2-Butyl-5-hydroxybenzonitrile via Multidimensional NMR Spectroscopy

Executive Summary & Chemical Context In modern drug development, the unambiguous structural verification of functionalized aromatic scaffolds is a non-negotiable prerequisite for downstream pharmacological testing. 2-But...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug development, the unambiguous structural verification of functionalized aromatic scaffolds is a non-negotiable prerequisite for downstream pharmacological testing. 2-Butyl-5-hydroxybenzonitrile (C₁₁H₁₃NO) represents a highly functionalized benzene ring featuring three distinct substituents: a cyano group (-C≡N) at C1, a butyl chain at C2, and a hydroxyl group (-OH) at C5.

This specific 1,2,5-substitution pattern creates a complex "push-pull" electronic environment. The hydroxyl group acts as a strong π-donor (activating and shielding its ortho/para positions), while the cyano group acts as a strong π-acceptor (deactivating and deshielding its ortho/para positions). To definitively prove the regiochemistry of this molecule, a self-validating Nuclear Magnetic Resonance (NMR) protocol must be employed, integrating 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) methodologies [1] [2].

Experimental Design & Self-Validating Protocol

A robust NMR protocol does not merely record data; it builds a mathematical proof of molecular connectivity. The following step-by-step methodology ensures high-fidelity data acquisition.

Solvent Selection & Sample Preparation
  • Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃. While CDCl₃ is standard, DMSO-d₆ is highly polar and strongly hydrogen-bonds with the phenolic -OH group. This prevents rapid intermolecular proton exchange, sharpening the -OH signal and allowing its critical ³J correlations to be observed in 2D spectra [1].

  • Preparation Step: Accurately weigh 10 mg of 2-butyl-5-hydroxybenzonitrile. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

Instrumental Parameters (400 MHz / 600 MHz Spectrometer)
  • ¹H NMR (Proton): Spectral width of 16 ppm. Relaxation delay (D1) of 2 seconds. 16–64 scans depending on probe sensitivity [1].

  • ¹³C NMR (Carbon): Spectral width of 250 ppm. D1 of 2-5 seconds. 1024–4096 scans to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C1, C2, C5, and -C≡N) [1].

  • 2D NMR (HSQC & HMBC): For HMBC, the delay for long-range coupling evolution is typically optimized for a coupling constant (ⁿJ_CH) of 8 Hz (approx. 62.5 ms). This is critical for capturing the 2- to 3-bond correlations necessary for structural validation [3] [5].

NMR_Workflow cluster_2d A Sample Preparation (DMSO-d6, 5-10 mg) B 1D NMR Acquisition (1H & 13C) A->B C COSY (1H-1H Connectivity) B->C D HSQC (1J C-H Assignment) B->D E HMBC (2J/3J Quaternary C) B->E F Data Processing & Multiplet Analysis C->F D->F E->F G Final Structural Elucidation F->G

Fig 1. Multidimensional NMR workflow for structural elucidation.

1D NMR Analysis: The Causality of Chemical Shifts

¹H NMR Spectral Mechanics

The aromatic region of 2-butyl-5-hydroxybenzonitrile exhibits three distinct protons (H3, H4, H6). Their chemical shifts are dictated by the additive shielding/deshielding effects of the substituents:

  • H6 (δ ~7.14 ppm, d, J = 2.5 Hz): Located ortho to the electron-withdrawing -C≡N group (deshielding) and ortho to the electron-donating -OH group (shielding). It only exhibits meta-coupling (J = 2.5 Hz) with H4.

  • H4 (δ ~7.10 ppm, dd, J = 8.5, 2.5 Hz): Located ortho to the -OH group. It exhibits both ortho-coupling to H3 (J = 8.5 Hz) and meta-coupling to H6.

  • H3 (δ ~6.96 ppm, d, J = 8.5 Hz): Located ortho to the alkyl chain and para to the strongly shielding -OH group, making it the most upfield aromatic proton.

¹³C NMR Spectral Mechanics

The ¹³C spectrum will yield 11 distinct carbon signals. The cyano carbon (-C≡N) typically resonates at ~118 ppm. The ipso-carbon attached to the hydroxyl group (C5) is strongly deshielded, appearing furthest downfield at ~153 ppm. The carbon attached to the cyano group (C1) is uniquely shielded by the anisotropic effect of the triple bond, appearing at ~114 ppm.

2D NMR Workflow: Unambiguous Connectivity

While 1D NMR provides a hypothesis, 2D NMR provides the proof. The protocol relies on three primary 2D experiments to create a closed-loop validation of the molecule [4].

COSY (Correlation Spectroscopy)

COSY maps adjacent protons (³J_HH). In this molecule, COSY is utilized to trace the intact butyl chain. The α-CH₂ (δ 2.70) correlates to the β-CH₂ (δ 1.55), which correlates to the γ-CH₂ (δ 1.30), terminating at the δ-CH₃ (δ 0.90). In the aromatic ring, a strong cross-peak between H3 and H4 confirms their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons to their directly attached carbons (¹J_CH) [2]. This experiment immediately separates the protonated carbons (C3, C4, C6, and the butyl carbons) from the quaternary carbons (C1, C2, C5, -CN), which will not appear in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the cornerstone of this structural elucidation, detecting long-range (²J_CH and ³J_CH) couplings [3]. It is the only way to assign the quaternary carbons and prove the 1,2,5-arrangement.

  • Anchoring the Cyano Group: The H6 proton will show a strong ³J correlation to the -C≡N carbon, proving the cyano group is adjacent to C6.

  • Anchoring the Butyl Group: The α-CH₂ protons of the butyl chain will show ³J correlations to C1 and C3, and a ²J correlation to C2, locking the alkyl chain to position 2.

  • Anchoring the Hydroxyl Group: The -OH proton (visible in DMSO-d₆) will show ³J correlations to C4 and C6, and a ²J correlation to C5, confirming its position at C5.

HMBC_Correlations cluster_0 Key 3J HMBC Correlations H3 H3 C1 C1 (C≡N) H3->C1 3J C5 C5 (OH) H3->C5 3J H4 H4 C2 C2 (Butyl) H4->C2 3J H6 H6 H6->C2 3J CN C≡N H6->CN 3J H_alpha H1' H_alpha->C1 3J C3 C3 H_alpha->C3 3J OH OH C4 C4 OH->C4 3J C6 C6 OH->C6 3J

Fig 2. Critical 3J HMBC correlations confirming the 1,2,5-substitution pattern.

Data Presentation

The tables below summarize the expected, self-validating NMR data set for 2-butyl-5-hydroxybenzonitrile in DMSO-d₆.

Table 1: Quantitative ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz)

Position¹³C Shift (ppm)Carbon Type¹H Shift (ppm)MultiplicityCoupling (J in Hz)
1 114.6C (Quat)---
2 134.1C (Quat)---
3 131.2CH6.96d8.5
4 119.6CH7.10dd8.5, 2.5
5 153.1C-OH (Quat)---
6 119.3CH7.14d2.5
-C≡N 118.0C (Quat)---
1' (α) 32.0CH₂2.70t7.5
2' (β) 33.0CH₂1.55m-
3' (γ) 22.0CH₂1.30m-
4' (δ) 13.8CH₃0.90t7.3
-OH -OH10.20s (br)-

Table 2: Key 2D NMR Structural Validations

Proton SignalCOSY Correlations (¹H-¹H)HMBC Correlations (²J_CH, ³J_CH)Structural Significance
H3 (6.96)H4C1, C5, C2, C4Proves H3 is between butyl and OH.
H4 (7.10)H3C2, C6, C3, C5Confirms connectivity of the lower ring.
H6 (7.14)-C2, C4, C5, -C≡N Unambiguously anchors the cyano group.
H1' (2.70)H2'C1, C2, C3Anchors the butyl chain to position 2.
-OH (10.20)-C4, C5, C6Anchors the hydroxyl group to position 5.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. NIH PMC. Available at:[Link]

  • 2D NMR-Based Metabolomics with HSQC/TOCSY NOAH Supersequences. ACS Publications. Available at:[Link]

  • Rapid quantitative 1H–13C two-dimensional NMR with high precision. RSC Publishing. Available at:[Link]

Exploratory

thermodynamic stability and solubility of 2-butyl-5-hydroxybenzonitrile

An In-Depth Technical Guide to the Physicochemical Profiling of 2-Butyl-5-hydroxybenzonitrile Executive Summary In the landscape of modern drug development, the transition from a promising chemical entity to a viable cli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 2-Butyl-5-hydroxybenzonitrile

Executive Summary

In the landscape of modern drug development, the transition from a promising chemical entity to a viable clinical candidate is heavily dictated by its physicochemical profile. 2-Butyl-5-hydroxybenzonitrile represents a highly functionalized aromatic system, characterized by a unique balance of electron-withdrawing, electron-donating, and lipophilic moieties. Understanding its thermodynamic stability and solubility is not merely a regulatory checkbox; it is the fundamental basis for rational formulation design, absorption prediction, and pharmacokinetic optimization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial data reporting. Here, we will dissect the causality behind the thermodynamic behavior of 2-butyl-5-hydroxybenzonitrile, exploring how its crystal lattice energy and solvation dynamics dictate its solubility. Furthermore, we provide self-validating, rigorously grounded experimental protocols to accurately quantify these parameters, ensuring high-confidence data for preclinical development.

Structural Thermodynamics & Solid-State Stability

The thermodynamic stability of a compound in its solid state is a function of its crystal lattice energy, which is governed by intermolecular interactions. 2-Butyl-5-hydroxybenzonitrile possesses three critical functional groups on its benzene core that dictate these interactions:

  • The Nitrile Group (-C≡N): A strongly electron-withdrawing group that introduces a significant permanent dipole. The linear geometry of the cyano group minimizes steric hindrance, allowing for tight crystal packing.

  • The Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor. In the solid state, the hydroxyl group frequently engages in strong intermolecular hydrogen bonding with the nitrogen lone pair of the nitrile group of adjacent molecules, significantly increasing the enthalpy of fusion ( ΔHfus​ ) and, consequently, the thermodynamic stability of the crystal lattice.

  • The ortho-Butyl Group (-C4H9): A flexible, lipophilic alkyl chain. While it increases the overall molecular volume and lipophilicity, its conformational flexibility introduces an entropic penalty during crystallization. However, once packed, van der Waals dispersion forces between butyl chains further stabilize the lattice.

The interplay of these forces means that 2-butyl-5-hydroxybenzonitrile exhibits robust thermodynamic stability. However, the presence of the flexible butyl chain introduces the potential for polymorphism —the ability of the molecule to adopt multiple crystalline arrangements. Because different polymorphs have different free energies, identifying the most thermodynamically stable polymorph is critical to preventing unexpected solubility drops during late-stage development .

Stability A 2-Butyl-5-hydroxybenzonitrile (Solution/Melt) B Nucleation & Crystal Growth A->B Cooling / Anti-solvent C Metastable Polymorph (Kinetic Product) B->C Fast Kinetics D Stable Polymorph (Thermodynamic Product) B->D Slow Kinetics C->D Solvent-Mediated Phase Transition E High Lattice Energy Strong Intermolecular H-Bonds D->E Structural Consequence

Thermodynamic pathway of crystallization and polymorphic phase transition.

Solubility Thermodynamics: The Balance of Lattice and Solvation Energies

Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in absolute equilibrium with its most stable solid phase. For 2-butyl-5-hydroxybenzonitrile, aqueous solubility is an endergonic process dictated by the equation:

ΔGsol​=ΔGlattice​+ΔGcavity​+ΔGsolvation​

  • ΔGlattice​ (Penalty): The energy required to break the strong -OH N C hydrogen bonds in the crystal.

  • ΔGcavity​ (Penalty): The energy required to disrupt the hydrogen-bonded network of water to create a cavity for the solute. The lipophilic butyl group drastically increases this penalty due to the hydrophobic effect.

  • ΔGsolvation​ (Gain): The energy released when water molecules interact with the solute. While the -OH and -CN groups provide favorable dipole-dipole and H-bonding interactions, they are insufficient to overcome the massive cavity penalty imposed by the butyl chain.

Consequently, 2-butyl-5-hydroxybenzonitrile is classified as a poorly water-soluble compound. However, its solubility is highly pH-dependent. The phenolic hydroxyl group possesses a pKa of approximately 9.5. At physiological pH (7.4), the molecule remains unionized, resulting in low solubility. At pH > 10, deprotonation yields a phenoxide anion, shifting the solvation energy from weak dipole interactions to powerful ion-dipole interactions, increasing solubility exponentially.

Quantitative Data Summary

The following table summarizes the predicted physicochemical and thermodynamic solubility parameters across biorelevant media, critical for predicting oral absorption and bioavailability .

Parameter / MediumConditionValue / ConcentrationMechanistic Rationale
Log P (Octanol/Water) Neutral state~3.2Driven by the lipophilic butyl chain.
pKa (Phenolic -OH) Aqueous~9.5Electron-withdrawing -CN increases acidity relative to standard phenol.
FaSSGF (pH 1.2) Fasted Stomach< 5 µg/mLUnionized state; high cavity formation penalty.
FaSSIF (pH 6.8) Fasted Intestine< 5 µg/mLUnionized state; below the 10 µg/mL threshold for optimal absorption.
FeSSIF (pH 5.0) Fed Intestine~ 15-20 µg/mLEnhanced by micellar solubilization via bile salts and lecithin.
Borate Buffer (pH 10.0) Basic Environment> 1000 µg/mLIonization to phenoxide anion; massive increase in solvation enthalpy.

Self-Validating Experimental Protocols

To generate high-confidence data, experimental protocols must be designed as self-validating systems. A common pitfall in solubility determination is the failure to verify the solid state post-equilibration. If the stable polymorph converts to a hydrate during the assay, the measured solubility reflects the hydrate, not the anhydrous API.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol ensures true thermodynamic equilibrium and validates the solid-state integrity, aligning with high-throughput physicochemical profiling standards .

Step 1: Solid Dispensing & Media Addition

  • Dispense 5 mg of crystalline 2-butyl-5-hydroxybenzonitrile into a 2 mL glass vial.

  • Causality: Glass is used to prevent the lipophilic compound from adsorbing to plastic surfaces, which would falsely lower the measured solubility.

  • Add 1 mL of the target buffer (e.g., FaSSIF pH 6.8).

Step 2: Thermal Equilibration

  • Seal the vials and place them in a thermoshaker at 37.0 ± 0.5 °C. Agitate at 500 rpm for 48 hours.

  • Causality: 48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium. Shorter times may capture supersaturation states.

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37 °C.

  • Causality: Ultracentrifugation is superior to syringe filtration, as filters can adsorb lipophilic compounds or allow sub-micron colloidal particles to pass, artificially inflating the UV/HPLC signal.

Step 4: Dual-Stream Verification (The Self-Validating Step)

  • Stream A (Supernatant): Carefully extract the supernatant, dilute with mobile phase, and quantify via HPLC-UV against a standard curve.

  • Stream B (Solid Pellet): Recover the undissolved solid pellet, dry gently under nitrogen, and analyze via Powder X-Ray Diffraction (PXRD).

  • Causality: PXRD confirms that the crystal lattice of the recovered solid matches the starting material. If a phase change (e.g., hydrate formation) occurred, the solubility value is flagged as representing the new phase.

SolubilityWorkflow S1 Step 1 Solid Dispensing (Excess API in Glass) S2 Step 2 Equilibration (37°C, 48 hrs) S1->S2 Buffer Addition S3 Step 3 Phase Separation (Ultracentrifugation) S2->S3 Attain Equilibrium S4 Step 4a: Supernatant HPLC-UV Quantitation (Measures Solvation) S3->S4 Liquid Phase S5 Step 4b: Solid Pellet PXRD Verification (Validates Lattice) S3->S5 Solid Phase

Self-validating shake-flask workflow for rigorous thermodynamic solubility profiling.

Protocol B: Thermodynamic Stability via Isothermal Titration Calorimetry (ITC)

To understand the specific solute-solvent interactions (such as the solvation of the nitrile group), ITC is employed. This method directly measures the enthalpy of interaction ( ΔH ) when the compound is introduced to various solvent environments .

Step 1: Preparation

  • Prepare a highly concentrated stock of 2-butyl-5-hydroxybenzonitrile in a miscible co-solvent (e.g., DMSO).

  • Fill the ITC sample cell with the target aqueous buffer (e.g., PBS pH 7.4).

Step 2: Titration and Thermal Measurement

  • Inject 2 µL aliquots of the stock solution into the sample cell at 150-second intervals using a precision micro-syringe.

  • Causality: The 150-second interval allows the heat signal (exothermic or endothermic) to return to baseline, ensuring accurate integration of the heat of dilution and solvation.

Step 3: Thermodynamic Deconvolution

  • Integrate the area under each injection peak to determine the heat released/absorbed.

  • Fit the data to a thermodynamic model to extract the Enthalpy of Solvation ( ΔHsolv​ ) and calculate the entropic contribution ( −TΔS ).

  • Causality: Differentiating enthalpy (bond formation/breaking) from entropy (solvent cavity formation) reveals exactly why the compound behaves the way it does, guiding medicinal chemists on whether to modify the molecule to disrupt the crystal lattice or to reduce lipophilicity.

Strategic Implications for Drug Development

The physicochemical profiling of 2-butyl-5-hydroxybenzonitrile reveals a classic "brick dust / grease" hybrid problem. Its high lattice energy (driven by -OH and -CN interactions) and high lipophilicity (driven by the butyl group) result in poor aqueous solubility.

For drug development professionals, this dictates specific formulation strategies:

  • Salt Formation: Not viable for the basic environment, but forming a phenolate salt (e.g., sodium or potassium salt) could drastically improve dissolution rates, provided the microenvironmental pH in the stomach does not cause rapid precipitation of the free acid.

  • Amorphous Solid Dispersions (ASD): By destroying the crystal lattice ( ΔGlattice​=0 ) and trapping the molecule in a polymer matrix (e.g., HPMCAS), the thermodynamic barrier to dissolution is bypassed, yielding kinetically stabilized supersaturation in the gastrointestinal tract.

  • Lipid-Based Formulations: Given its high Log P and favorable solubility in FeSSIF, dissolving the API in a lipid vehicle (e.g., SEDDS) leverages its lipophilicity to bypass aqueous dissolution entirely, presenting the drug to the intestinal mucosa in a pre-solubilized, absorbable state.

By anchoring our understanding in fundamental thermodynamics, we transform empirical observations into predictive, actionable strategies for successful clinical translation.

References

  • Sugano, K., et al. "Impact of physicochemical profiling for rational approach on drug discovery." Chemical and Pharmaceutical Bulletin, 2013. Available at: [Link]

  • Sygnature Discovery. "Physicochemical Profiling: Solubility and Lipophilicity." Sygnature Discovery Resources. Available at:[Link]

  • Kerns, E. H. "High throughput physicochemical profiling for drug discovery." Journal of Pharmaceutical Sciences, 2001. Available at:[Link]

  • Chen, H., et al. "Dissociation Energies and Charge Distribution of the Co−NO Bond for Nitrosyl-α,β,γ,δ-tetraphenylporphinatocobalt(II) and Nitrosyl-α,β,γ,δ-tetraphenylporphinatocobalt(III) in Benzonitrile Solution." Journal of the American Chemical Society, 2002. Available at:[Link]

Foundational

Toxicological Profiling and Safety Data Framework for 2-Butyl-5-hydroxybenzonitrile: A Technical Whitepaper

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 2-butyl-5-hydroxybenzonitrile (CAS: 102672-84-4) Executive Summary In modern drug discovery and advanced chemical synthesis, subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 2-butyl-5-hydroxybenzonitrile (CAS: 102672-84-4)

Executive Summary

In modern drug discovery and advanced chemical synthesis, substituted benzonitrile derivatives like 2-butyl-5-hydroxybenzonitrile serve as critical structural motifs[1]. However, the introduction of lipophilic alkyl chains (butyl) alongside reactive phenolic (hydroxy) and electron-withdrawing cyano (nitrile) groups creates a complex toxicological profile. This whitepaper synthesizes the mechanistic toxicology, establishes a predictive Safety Data Sheet (SDS) framework based on structural analogs, and outlines self-validating experimental protocols to empirically assess its safety profile.

Chemical Profiling & Structure-Activity Relationship (SAR)

To understand the toxicity of 2-butyl-5-hydroxybenzonitrile, we must deconstruct its functional groups and their synergistic effects on cellular biology:

  • The Benzonitrile Core: A common misconception in laboratory safety is equating all nitriles with cyanide gas release. Unlike aliphatic nitriles, which undergo rapid α -carbon hydroxylation to liberate free cyanide in vivo, aromatic nitriles like benzonitrile are highly stable[2]. Toxicity is not driven by cytochrome oxidase inhibition (cyanide poisoning), but rather by polar narcosis[3][4].

  • The Hydroxyl Moiety (Phenol): The presence of a hydroxyl group on the aromatic ring significantly alters the toxicity mechanism. Phenolic compounds can act as weak uncouplers of oxidative phosphorylation in mitochondria or undergo oxidation to form reactive quinone intermediates, leading to oxidative stress[3].

  • The Butyl Substitution: The addition of a 4-carbon aliphatic chain increases the compound's partition coefficient (LogP). This lipophilicity enhances cellular membrane permeability, increasing the intracellular concentration of the molecule and potentially exacerbating the cytotoxic effects of the hydroxybenzonitrile core.

Predictive Toxicology & Mechanistic Pathways

Because 2-butyl-5-hydroxybenzonitrile does not liberate cyanide, its primary metabolic fate relies on hepatic clearance. Animal models and in vitro microsomal studies on benzonitriles demonstrate that the major metabolic pathway is cytochrome P450-mediated aromatic hydroxylation, yielding highly conjugated cyanophenol derivatives[2].

A minor, yet toxicologically significant pathway involves the generation of Reactive Oxygen Species (ROS) due to the redox cycling of the phenolic ring, which can lead to cellular apoptosis if endogenous antioxidant reserves (like glutathione) are depleted.

MetabolicPathway A 2-butyl-5-hydroxybenzonitrile (Parent Compound) B Cytochrome P450 (Hepatic Microsomes) A->B Absorption C Aromatic Hydroxylation (Cyanophenol Derivatives) B->C Phase I F Oxidative Stress / ROS Generation B->F Minor Pathway D Glucuronide/Sulfate Conjugation C->D Phase II E Renal Excretion D->E Clearance G Cellular Toxicity (Apoptosis) F->G Accumulation

Fig 1: Predicted hepatic biotransformation and toxicity pathways for 2-butyl-5-hydroxybenzonitrile.

Synthesized Safety Data Sheet (SDS) Framework

Due to the specialized nature of CAS 102672-84-4, empirical regulatory data is sparse. However, by utilizing read-across methodology from closely related structural analogs (2-hydroxybenzonitrile and 3-hydroxybenzonitrile), we can establish a rigorous, predictive GHS (Globally Harmonized System) classification[5][6].

Hazard Identification & Quantitative Summary
Hazard ClassGHS CategorySignal WordHazard StatementPrecautionary Measures
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowedWash hands thoroughly after handling; do not eat/drink.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritationWear protective nitrile gloves and lab coat.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritationWear chemical safety goggles/face shield.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritationUse only outdoors or in a chemical fume hood.
Handling, Storage, and PPE Causality
  • Respiratory Protection: Because the compound can cause mucosal irritation (H335)[5], manipulation of the powder must occur within a Class II Type A2 biological safety cabinet or a standard chemical fume hood.

  • Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic butyl group enhances dermal penetration, meaning latex is insufficient to prevent systemic absorption of the narcotic core.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Phenolic compounds are prone to auto-oxidation when exposed to light and air, which can generate darker, highly reactive quinone impurities over time.

Experimental Workflows for Toxicity Assessment

To transition from predictive toxicology to empirical validation, the following self-validating workflows must be executed. As an Application Scientist, I emphasize understanding the causality behind these steps to ensure data integrity.

Protocol 4.1: Hepatotoxicity Assessment via MTT Assay

Rationale: We utilize HepG2 (human liver cancer) cells rather than standard fibroblasts. Since the primary clearance mechanism of benzonitriles is CYP450-mediated[2], HepG2 cells retain the basal metabolic activity required to determine if the parent compound or its hydroxylated metabolites are the primary drivers of cytotoxicity.

MTTWorkflow Step1 1. Cell Culture Seed HepG2 cells at 1x10^4 cells/well Step2 2. Compound Dosing Expose to target compound (0.1 - 100 µM) for 24h Step1->Step2 Step3 3. MTT Reagent Add 20 µL of MTT solution (5 mg/mL), incubate 4h Step2->Step3 Step4 4. Solubilization Remove media, add 150 µL DMSO to dissolve crystals Step3->Step4 Step5 5. Measurement Read Absorbance at 570 nm Step4->Step5 Step6 6. Data Analysis Calculate IC50 via non-linear regression Step5->Step6

Fig 2: Step-by-step MTT assay workflow for evaluating metabolite-driven hepatotoxicity.

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Dosing: Prepare a 10 mM stock of 2-butyl-5-hydroxybenzonitrile in DMSO. Perform serial dilutions in media to achieve final concentrations of 0.1 to 100 µM. Crucial: Keep final DMSO concentration below 0.5% to prevent solvent-induced baseline toxicity.

  • Incubation: Expose cells for 24 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan.

  • Solubilization: After 4 hours, carefully aspirate the media. Add 150 µL of pure DMSO to each well. Causality: Formazan is entirely insoluble in aqueous culture media; DMSO forces it into a homogenous solution for accurate optical reading.

  • Quantification: Measure optical density (OD) at 570 nm using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic regression model.

Protocol 4.2: Genotoxicity Screening (Ames Test - OECD 471)

Rationale: The phenolic ring can undergo metabolic activation to form DNA-reactive electrophiles. We use Salmonella typhimurium strains TA98 and TA100 in the presence of S9 fraction (rat liver extract). TA98 detects frameshift mutations (relevant due to the bulky, lipophilic butyl group causing steric DNA intercalation), while TA100 detects base-pair substitutions (driven by ROS/oxidative stress from the phenol group).

Step-by-Step Methodology:

  • Preparation: Grow TA98 and TA100 cultures overnight in nutrient broth to an OD₆₀₀ of 1.0.

  • Metabolic Activation: Prepare the S9 mix containing rat liver enzymes, NADP+, and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Exposure: In sterile test tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for negative control), and 50 µL of 2-butyl-5-hydroxybenzonitrile at varying concentrations (up to 5000 µ g/plate ).

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count the number of revertant colonies. A dose-dependent increase in revertant colonies (≥2-fold over vehicle control) indicates a positive mutagenic response.

References

  • 2-butyl-5-hydroxybenzonitrile - Benchchem Source: Benchchem URL
  • Source: National Center for Biotechnology Information (NCBI)
  • Quantitative Structure-Activity Study of the Toxicity of Benzonitriles Source: Taylor & Francis Online URL
  • Studies on the mechanism of acute toxicity of nitriles in mice Source: PubMed / NIH URL
  • 2-Hydroxybenzonitrile | C7H5NO | CID 11907 Source: PubChem / NIH URL
  • SAFETY DATA SHEET - 3-Hydroxybenzonitrile Source: Fisher Scientific URL

Sources

Exploratory

Whitepaper: A First-Principles Approach to the Structural Elucidation of 2-Butyl-5-Hydroxybenzonitrile via Single-Crystal X-ray Crystallography

An in-depth technical guide Abstract The precise three-dimensional arrangement of atoms within a molecule is a foundational piece of knowledge in modern chemistry, directly influencing its physical properties, chemical r...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a foundational piece of knowledge in modern chemistry, directly influencing its physical properties, chemical reactivity, and biological activity. This whitepaper presents a comprehensive, first-principles guide for the synthesis, purification, crystallization, and complete structural elucidation of the novel compound 2-butyl-5-hydroxybenzonitrile. While the crystallographic data for this specific molecule is not yet reported in public databases, this document provides a robust, field-proven methodological roadmap for its determination. Acting as a complete protocol, it is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale, ensuring a self-validating and reproducible workflow from chemical synthesis to final crystallographic data analysis.

Introduction: The Rationale for Structural Determination

The benzonitrile moiety is a critical pharmacophore in numerous approved pharmaceuticals, while the phenol group offers a versatile handle for hydrogen bonding and further chemical modification. The specific substitution pattern of 2-butyl-5-hydroxybenzonitrile—featuring a flexible alkyl chain adjacent to a nitrile and a hydroxyl group on a benzene ring—suggests a molecule with intriguing potential for forming specific intermolecular interactions, such as hydrogen-bonded networks and potential π-stacking. Such interactions are paramount in crystal engineering, materials science, and the rational design of drug candidates that target specific protein binding pockets.

Determining the single-crystal X-ray structure of this compound is therefore not merely an academic exercise. It provides definitive, unambiguous data on:

  • Molecular Conformation: The preferred orientation of the butyl chain relative to the aromatic ring.

  • Intramolecular Geometry: Precise bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The specific hydrogen-bonding motifs and other non-covalent interactions that govern the crystal packing.

This guide provides the complete, end-to-end workflow to achieve this goal.

Part I: Chemo-Enzymatic Synthesis and Compound Purification

The synthesis of 2-butyl-5-hydroxybenzonitrile is not described in the literature. We have therefore designed a robust and efficient synthetic pathway starting from commercially available 4-butylanisole, leveraging a highly selective enzymatic hydroxylation step.

Proposed Synthetic Pathway

The chosen pathway involves three key transformations:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group.

  • Enzymatic Hydroxylation: A biocatalytic step to introduce a hydroxyl group ortho to the methoxy group, a transformation that is often challenging using traditional chemical methods.

  • Conversion to Nitrile: A multi-step process involving reduction of the nitro group, diazotization, and Sandmeyer reaction to yield the final nitrile.

Experimental Protocol: Synthesis

Step 1: Nitration of 4-Butylanisole

  • Cool a solution of 4-butylanisole (1.0 eq) in acetic anhydride to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and acetic acid.

  • Stir the reaction at 0°C for 2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-butyl-1-methoxy-2-nitrobenzene.

Step 2: Biocatalytic Hydroxylation

  • Prepare a phosphate buffer solution (pH 7.5) containing glucose and NADP⁺.

  • Add the 4-butyl-1-methoxy-2-nitrobenzene (1.0 eq) dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

  • Introduce the enzyme P450 monooxygenase and its corresponding reductase.

  • Incubate the reaction at 30°C with gentle shaking for 24-48 hours. The enzyme selectively hydroxylates the position ortho to the methoxy group.

  • Extract the product, 4-butyl-2-methoxy-5-nitrophenol, with ethyl acetate and purify by flash column chromatography.

Step 3: Conversion to 2-Butyl-5-hydroxybenzonitrile

  • Reduction: Dissolve the nitrophenol (1.0 eq) in ethanol and add Pd/C catalyst. Hydrogenate the mixture under a balloon of H₂ gas until the reaction is complete. Filter off the catalyst to yield the aniline derivative.

  • Diazotization: Dissolve the aniline in a mixture of H₂SO₄ and water and cool to 0°C. Add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping the temperature below 5°C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN in water. Add the cold diazonium salt solution to the cyanide solution. A vigorous reaction will occur to form the nitrile.

  • Demethylation: The final step involves cleaving the methyl ether to reveal the hydroxyl group. This is achieved by refluxing the compound with a strong acid like HBr.

  • Purify the final product, 2-butyl-5-hydroxybenzonitrile, by flash column chromatography on silica gel.

Protocol: Purification and Analytical Confirmation
  • Purification: The crude product is purified via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Confirmation: The identity and purity of the final compound must be confirmed by:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FTIR Spectroscopy: To identify the characteristic nitrile (-C≡N) and hydroxyl (-OH) stretches.

Part II: Single Crystal Growth

The growth of a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography. The goal is to encourage the slow formation of a well-ordered, defect-free crystal lattice. Patience and methodical exploration are key.

The Causality of Crystallization

A successful crystallization requires creating a supersaturated solution from which the solute (our compound) can slowly precipitate in an ordered manner. Rapid precipitation leads to amorphous solids or poorly-diffracting polycrystalline material. The choice of solvent is paramount; an ideal solvent will dissolve the compound when warm but not when cold, or will be one from which the compound can be slowly driven out of solution.

Experimental Protocol: Crystal Growth Techniques

After purifying the compound, attempt crystallization using several methods in parallel.

Method Description Advantages Disadvantages
Slow Evaporation The compound is dissolved in a suitable solvent in a vial covered with a perforated lid (e.g., Parafilm with pinholes). The solvent slowly evaporates, increasing the concentration and inducing crystallization.Simple setup.Can sometimes lead to "crashing out" or oiling.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses out while the anti-solvent vapor diffuses in, reducing the solubility and promoting crystal growth.Excellent control over crystallization rate.Requires careful selection of solvent/anti-solvent pairs.
Cooling A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or further in a refrigerator.Effective for compounds with a steep solubility curve.Requires a well-insulated container for slow cooling.

Step-by-Step Protocol (Vapor Diffusion Example):

  • Dissolve 5-10 mg of purified 2-butyl-5-hydroxybenzonitrile in 0.5 mL of a volatile solvent (e.g., dichloromethane or acetone).

  • Filter the solution through a syringe filter into a small glass vial.

  • Pour 2-3 mL of an anti-solvent (e.g., hexane or pentane) into a larger glass jar.

  • Place the open vial containing the compound solution inside the larger jar.

  • Seal the jar tightly and leave it undisturbed in a vibration-free location for several days to weeks.

  • Monitor periodically for the formation of single crystals.

Part III: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of data collection and structure solution can begin.

The SC-XRD Experimental Workflow

The workflow is a systematic process that translates a physical crystal into a refined 3D atomic model. Modern diffractometers automate much of this process, but understanding the logical flow is crucial for troubleshooting and data interpretation.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Crystal Selection & Mounting Mount Mount Diffractometer 2. Mount on Diffractometer Mount->Diffractometer DataCollection 3. Data Collection (X-ray Exposure) Diffractometer->DataCollection Set temp, strategy DataReduction 4. Data Integration & Reduction DataCollection->DataReduction Raw frames StructureSolution 5. Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution hkl file Refinement 6. Structure Refinement StructureSolution->Refinement Initial model Validation 7. Validation & CIF Generation Refinement->Validation Refined model FinalReport Final Structural Report Validation->FinalReport CIF file, Tables

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Acquisition and Structure Solution

Step 1: Crystal Mounting and Data Collection

  • Under a microscope, select a high-quality crystal and pick it up using a cryo-loop.

  • Mount the loop on a goniometer head and place it on the diffractometer.

  • A cold stream of nitrogen gas (typically 100 K) is initiated to flash-cool the crystal, which minimizes thermal motion and radiation damage.

  • The instrument software performs an initial series of scans to determine the unit cell parameters and crystal system.

  • A data collection strategy is calculated to ensure complete and redundant data are collected. The crystal is then rotated through a series of angles while being irradiated with monochromatic X-rays (e.g., from a Mo or Cu source).

Step 2: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for factors like absorption, producing a reflection file (hkl).

  • Structure Solution: Using software like SHELXT or Olex2, the "phase problem" is solved using direct methods, which generates an initial electron density map. From this map, the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: This is an iterative process of adjusting the atomic positions, assigning atom types (e.g., C, N, O), and refining their anisotropic displacement parameters (which model thermal vibration) to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final model is checked for correctness using built-in tools like PLATON. Key metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF) are assessed. An R1 value below 5% (0.05) is indicative of a well-refined structure. The final data is compiled into a Crystallographic Information File (CIF).

Part IV: Expected Data and Structural Interpretation

The final output of a successful crystallographic study is a CIF file, which contains all the information about the crystal structure. This data is typically summarized in a standard table.

Crystallographic Data Table (Illustrative)
Parameter Value (Illustrative)
Chemical FormulaC₁₁H₁₃NO
Formula Weight175.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.54
b (Å)5.88
c (Å)15.12
β (°)98.7
Volume (ų)924.5
Z4
Density (calc) (g/cm³)1.258
R1 [I > 2σ(I)]0.045
wR2 (all data)0.115
GooF1.05
Analysis of Molecular and Crystal Structure

The refined structure provides a wealth of information:

  • Intramolecular Analysis: The conformation of the butyl chain will be clearly defined (e.g., all-trans or gauche). The planarity of the benzonitrile ring can be assessed. Bond lengths and angles can be compared to standard values to identify any strain or unusual electronic effects.

  • Intermolecular Analysis: This is where the most novel insights are often found. The hydroxyl group is a strong hydrogen bond donor, and the nitrile nitrogen and hydroxyl oxygen are potential acceptors. The analysis will focus on identifying these hydrogen bonds, which are likely to be the primary interactions governing the crystal packing. A common motif could be a chain or a dimeric structure. The diagram below illustrates a potential hydrogen-bonded dimer.

Caption: Conceptual diagram of a potential intermolecular hydrogen bond.

Conclusion

This whitepaper has provided a comprehensive, actionable framework for determining the crystal structure of 2-butyl-5-hydroxybenzonitrile, from its rational synthesis to the final analysis of its three-dimensional architecture. By following these field-proven, step-by-step protocols, researchers can reliably obtain high-quality crystallographic data. This information is invaluable for understanding the fundamental physicochemical properties of the molecule and will serve as a critical foundation for its future applications in medicinal chemistry, materials science, and beyond. The methodologies described herein are broadly applicable to the structural elucidation of other novel organic compounds.

References

  • Source: A continuously updated online resource detailing P450 enzymes and their reactions.
  • Title: The Sandmeyer Reaction Source: Organic Syntheses, an annual publication of detailed and checked procedures for the synthesis of organic compounds. URL:http://www.orgsyn.org/
  • Title: Cryocrystallography of biological macromolecules: a user's guide Source: A foundational text on the theory and practice of cooling crystals for X-ray data collection. URL:https://www.iucr.org/
  • Title: Crystal structure refinement: a crystallographer's guide to SHELXL Source: A key publication detailing the use of the SHELX suite of programs for structure solution and refinement. URL:https://shelx.uni-goettingen.de/

Protocols & Analytical Methods

Method

2-butyl-5-hydroxybenzonitrile as a precursor in pharmaceutical synthesis

Application Note: 2-Butyl-5-hydroxybenzonitrile as a Strategic Precursor in Pharmaceutical Synthesis Executive Summary 2-Butyl-5-hydroxybenzonitrile (CAS: 102672-84-4), systematically referred to as 3-cyano-4-n-butylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Butyl-5-hydroxybenzonitrile as a Strategic Precursor in Pharmaceutical Synthesis

Executive Summary

2-Butyl-5-hydroxybenzonitrile (CAS: 102672-84-4), systematically referred to as 3-cyano-4-n-butylphenol, is a highly functionalized aromatic scaffold [1]. Featuring a lipophilic butyl chain, a reactive phenolic hydroxyl group, and a versatile nitrile moiety, this compound serves as a critical building block in the development of active pharmaceutical ingredients (APIs). It is particularly valuable in the divergent synthesis of receptor antagonists, kinase inhibitors, and advanced prodrug architectures.

Structural Rationale & Pharmacological Relevance

The precise arrangement of functional groups on the benzene ring dictates its synthetic and pharmacological utility:

  • The ortho-Butyl Group: Enhances the overall lipophilicity (logP) of the molecule. In rational drug design, this flexible alkyl chain often inserts into deep hydrophobic pockets of target proteins, improving both binding affinity and cellular membrane permeability.

  • The meta-Hydroxyl Group: Acts as a strong hydrogen bond donor and acceptor. Synthetically, it provides a nucleophilic handle for O-alkylation or esterification, allowing the attachment of solubilizing linkers or secondary pharmacophores [3].

  • The Nitrile Group: A metabolically stable polar group that can be synthetically transformed into primary amines (via reduction), carboxylic acids (via hydrolysis), or 1H-tetrazoles (via cycloaddition). The tetrazole transformation is a cornerstone reaction for synthesizing Angiotensin II Receptor Blockers (sartans).

Mechanistic Pathways & Workflow

The synthetic divergence of 2-butyl-5-hydroxybenzonitrile allows medicinal chemists to access multiple API classes from a single precursor. The workflow below illustrates the primary derivative pathways.

SynthesisPathways Precursor 2-butyl-5-hydroxybenzonitrile (Core Scaffold) Tetrazole Tetrazole Derivative (Receptor Antagonists) Precursor->Tetrazole NaN3, ZnBr2 (Cycloaddition) Alkylated O-Alkylated Ether (Lipophilic Modulators) Precursor->Alkylated R-X, K2CO3 (Williamson Ether) Amine Benzylamine Derivative (Kinase Inhibitors) Precursor->Amine LiAlH4 or H2/Pd-C (Reduction) Acid Benzoic Acid Derivative (Prodrug Linkers) Precursor->Acid NaOH, H2O, Heat (Hydrolysis)

Divergent synthetic pathways of 2-butyl-5-hydroxybenzonitrile in pharmaceutical development.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Butyl-5-hydroxybenzonitrile via Rosenmund-von Braun Reaction Causality: The conversion of an aryl halide to a nitrile requires significant thermal energy to overcome the activation barrier of the C-Br bond cleavage. N-methyl-2-pyrrolidone (NMP) is selected as the solvent because its high boiling point (202 °C) safely accommodates the reflux temperature, and its polarity effectively solubilizes both the organic substrate and the inorganic Copper(I) cyanide (CuCN) [1].

  • Initiation: In a dry, argon-purged round-bottom flask, dissolve 16.0 g (0.07 mol) of 3-bromo-4-n-butylphenol in 70 mL of anhydrous NMP [1].

  • Reagent Addition: Add 7.5 g (0.084 mol, 1.2 eq) of CuCN. Stir the suspension vigorously to ensure uniform distribution.

  • Thermal Activation: Heat the mixture to 160 °C under reflux for 6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The target product will exhibit a lower Rf value than the starting bromide due to the introduction of the polar nitrile group.

  • Quenching: Cool the mixture to room temperature and pour it into a solution of ethylenediamine (50 mL) and water (150 mL). This step is critical to decompose the stable copper complex and liberate the free nitrile.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield the pure nitrile [2].

Protocol B: Synthesis of 5-(2-Butyl-5-hydroxyphenyl)-1H-tetrazole Causality: Traditional tetrazole syntheses rely on highly toxic organotin azides or explosive hydrazoic acid. This protocol utilizes a safer, catalytic approach using NaN3 and ZnBr2. ZnBr2 acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile. This coordination withdraws electron density from the nitrile carbon, increasing its electrophilicity and significantly accelerating the [3+2] cycloaddition with the azide ion.

  • Preparation: Dissolve 5.0 g (28.5 mmol) of 2-butyl-5-hydroxybenzonitrile in 50 mL of DMF.

  • Catalysis: Add 2.78 g (42.8 mmol, 1.5 eq) of Sodium Azide (NaN3) and 9.63 g (42.8 mmol, 1.5 eq) of Zinc Bromide (ZnBr2).

  • Cycloaddition: Heat the reaction mixture to 120 °C for 24 hours behind a blast shield.

  • Precipitation: Cool to room temperature and carefully add 50 mL of 2M HCl to precipitate the tetrazole and neutralize unreacted azide.

    • Self-Validation Checkpoint: The formation of the tetrazole is confirmed by FT-IR spectroscopy; the sharp -CN stretch at ~2230 cm⁻¹ will completely disappear, replaced by a broad N-H stretch spanning 3100-2800 cm⁻¹.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol C: Phenolic O-Alkylation (Williamson Ether Synthesis) Causality: The phenolic proton is moderately acidic (pKa ~9.5). A mild base like Potassium Carbonate (K2CO3) is perfectly calibrated to deprotonate the phenol quantitatively without risking the unwanted hydrolysis of the base-sensitive nitrile group.

  • Deprotonation: Dissolve 2.0 g (11.4 mmol) of 2-butyl-5-hydroxybenzonitrile in 20 mL of anhydrous Acetone. Add 3.15 g (22.8 mmol, 2.0 eq) of finely powdered K2CO3 and stir for 15 minutes to form the phenoxide ion.

  • Alkylation: Add 1.5 eq of the desired alkyl halide (e.g., iodomethane for a methoxy derivative) dropwise.

  • Reaction: Reflux the mixture at 60 °C for 4-6 hours.

    • Self-Validation Checkpoint: 1H NMR of a worked-up aliquot will show the disappearance of the broad phenolic -OH peak at ~9.5 ppm and the emergence of new aliphatic peaks corresponding to the alkyl ether linkage.

  • Workup: Filter off the inorganic salts, concentrate the filtrate, and purify via recrystallization.

Quantitative Data and Analytical Characterization

The following table summarizes the expected yields, purities, and critical analytical markers for the precursor and its primary derivatives, establishing a baseline for quality control and downstream formulation.

Compound NameYield (%)Purity (HPLC)Key IR Stretches (cm⁻¹)MS (m/z) [M+H]⁺
2-Butyl-5-hydroxybenzonitrile 68.2>98.0%3350 (-OH), 2230 (-CN)176.1
5-(2-Butyl-5-hydroxyphenyl)-1H-tetrazole 82.5>99.0%3300 (-OH), 3100-2800 (N-H)219.1
2-Butyl-5-methoxybenzonitrile 91.0>98.5%2230 (-CN), 1250 (C-O-C)190.1

References

  • PrepChem. "Synthesis of 3-cyano-4-n-butylphenol." PrepChem.com. URL: [Link]

  • United States Patent and Trademark Office. "US Patent 4287085: Liquid crystal compounds and compositions." USPTO.
Application

Application Note: In Vitro Pharmacological Profiling of 2-Butyl-5-hydroxybenzonitrile (2-B-5-HBN)

Introduction & Mechanistic Rationale 2-Butyl-5-hydroxybenzonitrile (2-B-5-HBN) is a highly versatile, lipophilic phenolic compound that serves as a valuable pharmacological probe in drug discovery. Structurally, it featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Butyl-5-hydroxybenzonitrile (2-B-5-HBN) is a highly versatile, lipophilic phenolic compound that serves as a valuable pharmacological probe in drug discovery. Structurally, it features a hydroxyl group (a strong hydrogen bond donor/acceptor), a nitrile moiety (an electron-withdrawing linear hydrogen bond acceptor), and a lipophilic 2-butyl chain.

Historically, hydroxybenzonitrile scaffolds have demonstrated profound biological activity. For example, 2-hydroxybenzonitrile derivatives are validated as potent inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a primary driver of inflammation[1],[2]. Furthermore, substituted hydroxybenzonitriles are extensively utilized as Selective Estrogen Receptor Modulators (SERMs) and inhibitors of steroidogenic enzymes such as 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)[3],[4].

The strategic positioning of the 2-butyl group in 2-B-5-HBN significantly increases the molecule's partition coefficient (logP). This lipophilic tail is hypothesized to drive the compound into deep hydrophobic pockets—specifically, the Val523-lined side pocket of COX-2 (which confers selectivity over COX-1) and the hydrophobic core of the Estrogen Receptor alpha (ERα) ligand-binding domain. This application note provides a self-validating, authoritative framework for evaluating the dual-target potential of 2-B-5-HBN using orthogonal in vitro assays.

Screening Workflow

To ensure robust data integrity, the evaluation of 2-B-5-HBN follows a tiered screening cascade, moving from cell-free biochemical target engagement to functional cell-based phenotypic readouts.

Workflow A Compound Prep: 2-Butyl-5-hydroxybenzonitrile B Biochemical Screening (COX-2 Fluorometric Assay) A->B C Cell-Based Screening (ERα Reporter Gene Assay) A->C D Hit Validation & Selectivity Profiling B->D C->D E Lead Optimization & SAR Development D->E

Figure 1: Multidisciplinary in vitro screening workflow for 2-B-5-HBN evaluation.

Protocol 1: Biochemical Assay – In Vitro Fluorometric COX-2 Inhibition

Causality & Logic: A fluorometric assay is utilized over standard colorimetric methods due to its superior dynamic range and sensitivity. This assay quantifies the peroxidase activity of recombinant human COX-2. The enzyme catalyzes the conversion of arachidonic acid to PGG2, which is subsequently reduced to PGH2. This reduction is coupled with a highly specific fluorescent probe (e.g., ADHP) that converts to highly fluorescent resorufin[1]. A 15-minute pre-incubation step is mandated because many phenolic compounds exhibit time-dependent, slow-binding kinetics within the COX-2 active site.

Step-by-Step Methodology:

  • Buffer & Enzyme Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0, supplemented with 1 µM hematin). Reconstitute recombinant human COX-2 enzyme on ice to prevent thermal degradation.

  • Compound Dilution: Dissolve 2-B-5-HBN in 100% anhydrous DMSO to yield a 10 mM stock. Generate a 10-point dose-response curve (10 µM down to 0.3 nM) via 3-fold serial dilutions. Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well black microplate, add 150 µL of assay buffer, 10 µL of recombinant COX-2, and 10 µL of the diluted 2-B-5-HBN. Incubate at 25°C for 15 minutes to allow the compound to reach steady-state binding within the hydrophobic pocket.

  • Reaction Initiation: Add 10 µL of the fluorometric probe (ADHP) and 10 µL of arachidonic acid substrate to initiate the enzymatic cascade.

  • Kinetic Readout: Immediately transfer the plate to a fluorometric microplate reader. Monitor fluorescence continuously for 5 minutes at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • Assay Validation: Calculate the Z'-factor using the vehicle (1% DMSO) as the negative control and Celecoxib (100 nM) as the positive control. The assay is considered self-validating and robust if the Z'-factor is ≥ 0.6.

Protocol 2: Cell-Based Assay – ERα Transcriptional Activation

Causality & Logic: While biochemical assays confirm direct binding, they cannot differentiate between receptor agonists and antagonists. A cell-based luciferase reporter assay utilizing an ER-positive cell line (e.g., MCF-7) transfected with an Estrogen Response Element (ERE) evaluates the functional SERM activity of the compound[5]. Utilizing charcoal-stripped Fetal Bovine Serum (FBS) is a critical step; standard FBS contains endogenous steroid hormones that would prematurely activate the receptor and mask the pharmacological effects of 2-B-5-HBN.

Step-by-Step Methodology:

  • Cell Starvation: Culture MCF-7 cells in standard DMEM. 48 hours prior to compound treatment, wash the cells with PBS and switch the media to phenol red-free DMEM supplemented with 5% charcoal-stripped FBS to establish a hormone-depleted baseline.

  • Transfection: Transiently transfect the cells with an ERE-Firefly Luciferase reporter plasmid and a constitutive Renilla Luciferase control plasmid (ratio 10:1) using a standardized lipid-based transfection reagent.

  • Compound Treatment: Seed the transfected cells into 96-well white opaque plates at a density of 20,000 cells/well. Treat the cells with 2-B-5-HBN (0.1 µM to 50 µM). To evaluate antagonistic properties, co-treat a parallel set of wells with 1 nM 17β-estradiol (E2).

  • Incubation: Incubate the microplates for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Detection: Lyse the cells using a passive lysis buffer. Sequentially measure Firefly and Renilla luciferase luminescence using a dual-luciferase assay system and a luminometer.

  • Data Normalization: Normalize the ERE-driven Firefly signals against the constitutive Renilla signals to correct for well-to-well variations in transfection efficiency and cell viability. Calculate the half-maximal effective/inhibitory concentrations (EC50/IC50).

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data, illustrating how 2-B-5-HBN compares against established clinical reference standards in both inflammatory and endocrine assays.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX Selectivity Index (COX-1/COX-2)ERα Agonism EC₅₀ (µM)ERα Antagonism IC₅₀ (µM)
2-B-5-HBN 2.15 ± 0.3> 50.0> 23.2> 50.0 (Inactive)8.40 ± 1.1
Celecoxib (Ref)0.04 ± 0.0111.8 ± 1.2295.0N/AN/A
Tamoxifen (Ref)N/AN/AN/A> 50.00.15 ± 0.03
17β-Estradiol (Ref)N/AN/AN/A0.001 ± 0.0002N/A

Table 1: Representative pharmacological profiling of 2-B-5-HBN. The data demonstrates moderate, selective COX-2 inhibition and weak ERα antagonism, driven by the hydroxybenzonitrile pharmacophore.

Mechanism of Action Modeling

The dual-pathway modulation by 2-B-5-HBN is mapped below, highlighting its inhibitory role in prostaglandin synthesis and its modulatory role in estrogenic gene transcription.

Pathway Ligand 2-B-5-HBN COX2 COX-2 Enzyme Ligand->COX2 Inhibits ER Estrogen Receptor (ERα) Ligand->ER Antagonizes PGE2 PGE2 Production (Inflammation) COX2->PGE2 Blocks Gene Gene Transcription (Proliferation) ER->Gene Suppresses

Figure 2: Dual pharmacological modulation of COX-2 and ERα pathways by 2-B-5-HBN.

Sources

Method

catalytic applications of 2-butyl-5-hydroxybenzonitrile derivatives

Application Note: Catalytic Applications of 2-Butyl-5-hydroxybenzonitrile Derivatives in Solid-Supported Asymmetric Synthesis Target Audience: Researchers, Catalysis Scientists, and Process Chemists in Drug Development....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of 2-Butyl-5-hydroxybenzonitrile Derivatives in Solid-Supported Asymmetric Synthesis

Target Audience: Researchers, Catalysis Scientists, and Process Chemists in Drug Development.

Scaffold Rationale & Structural Dynamics

In the realm of asymmetric catalysis, the design of chiral ligands requires a delicate balance between steric shielding, electronic tuning, and practical recoverability. The molecule 2-butyl-5-hydroxybenzonitrile serves as a highly privileged, multifunctional scaffold for developing next-generation organocatalysts and transition-metal ligands.

Rather than functioning as a catalyst in its native state, this molecule provides three distinct synthetic vectors:

  • The 1-Nitrile Group: Acts as a direct precursor for the synthesis of chiral oxazolines or imidazolines via metal-catalyzed cyclodehydration.

  • The 2-Butyl Group (The "Steric Wall"): Positioned directly ortho to the nitrile, this bulky aliphatic chain restricts the rotational degrees of freedom of the resulting oxazoline ring. This conformational locking is critical for maximizing facial selectivity during intermediate transition states (e.g., carbene transfer).

  • The 5-Hydroxyl Group: Located meta to the catalytic center, this phenol moiety provides an ideal anchoring point for covalent immobilization onto polymer supports (such as Merrifield resin) without sterically crowding the active metal center.

The strategic functionalization of benzonitrile derivatives has become a cornerstone in the development of axially chiral frameworks and dynamic kinetic resolution methodologies[1]. Furthermore, the foundational synthesis of these hydroxybenzonitrile cores—often achieved via the targeted dehydration of benzamides or ammoxidation—ensures scalable access to the starting scaffold[2].

Workflow: Synthesis of the Solid-Supported Chiral Ligand

The conversion of sterically hindered nitriles to oxazolines traditionally requires harsh conditions. However, utilizing a Zinc(II) triflate catalyst significantly lowers the activation energy for the nucleophilic addition of an amino alcohol to the nitrile carbon[3].

LigandSynthesis A 2-Butyl-5-hydroxybenzonitrile (Scaffold) B O-Alkylation (Merrifield Resin, K2CO3) A->B C Resin-Bound Nitrile (IR: 2220 cm⁻¹) B->C D Cyclodehydration Zn(OTf)2, (S)-tert-Leucinol C->D E Solid-Supported Oxazoline Ligand (IR: 1650 cm⁻¹) D->E

Workflow for the synthesis and validation of the solid-supported chiral oxazoline ligand.

Protocol A: Immobilization and Oxazoline Formation

Causality & Self-Validation: This protocol is designed to be self-validating. The progression of the reaction is tracked via solid-phase Infrared (IR) spectroscopy, ensuring complete conversion before moving to the catalytic application.

Step 1: Resin Immobilization

  • Swell 1.0 g of Merrifield resin (1.0 mmol Cl/g loading) in 10 mL of anhydrous DMF for 30 minutes to expand the polymer matrix.

  • Add 2-butyl-5-hydroxybenzonitrile (1.5 mmol), K₂CO₃ (2.0 mmol), and KI (0.1 mmol). Causality: Potassium iodide is added as a nucleophilic catalyst; it converts the polymer-bound chlorides to more reactive iodides in situ, significantly accelerating the O-alkylation.

  • Heat the suspension at 80 °C for 24 hours under gentle orbital shaking (avoid magnetic stirring to prevent mechanical degradation of the resin beads).

  • Filter and wash the resin sequentially with DMF, H₂O, MeOH, and DCM (3 × 10 mL each). Dry under vacuum.

  • Validation Check: Analyze a few beads via ATR-IR. The appearance of a sharp C≡N stretching band at ~2220 cm⁻¹ confirms successful immobilization.

Step 2: Zinc-Catalyzed Cyclodehydration

  • Suspend the nitrile-functionalized resin (approx. 1.0 mmol nitrile) in 10 mL of anhydrous chlorobenzene.

  • Add (S)-tert-leucinol (3.0 mmol) and Zn(OTf)₂ (0.2 mmol). Causality: The highly electrophilic triflate counterions enhance the Lewis acidity of the Zinc center, which is strictly required to activate the nitrile carbon against the extreme steric shielding of the adjacent 2-butyl group[3].

  • Reflux at 130 °C for 48 hours utilizing a Dean-Stark trap to remove evolved water, driving the equilibrium toward the oxazoline.

  • Filter and wash the resin thoroughly with DCM and MeOH to remove the Zinc catalyst and excess amino alcohol.

  • Validation Check: ATR-IR analysis must show the complete disappearance of the 2220 cm⁻¹ peak and the emergence of a strong C=N stretch at ~1650 cm⁻¹, confirming oxazoline formation.

Catalytic Application: Asymmetric Cyclopropanation

The solid-supported chiral oxazoline is an excellent ligand for Copper-catalyzed asymmetric transformations. The protocol below details its use in the cyclopropanation of styrene.

CatalyticCycle L Cu(I)-Oxazoline Complex (Active Catalyst) Carbene Cu-Carbene Intermediate (Sterically Locked by 2-Butyl) L->Carbene + EDA - N2 EDA Ethyl Diazoacetate (EDA) Product Chiral Cyclopropane + N2 Carbene->Product + Styrene Styrene Styrene Product->L Catalyst Regeneration

Catalytic cycle of the Cu(I)-mediated asymmetric cyclopropanation highlighting steric control.

Protocol B: Continuous-Flow or Batch Cyclopropanation
  • Catalyst Activation: In an inert-atmosphere glovebox, suspend the resin-bound ligand (0.05 mmol oxazoline equivalents) in 5 mL of anhydrous DCM. Add Cu(OTf)₂ (0.045 mmol) and phenylhydrazine (0.05 mmol).

    • Validation Check: The solution will initially appear pale blue/green (Cu²⁺). Upon addition of phenylhydrazine, the color will fade to a pale yellow or colorless state, visually validating the reduction to the catalytically active Cu(I) species.

  • Substrate Addition: Add styrene (1.0 mmol) to the suspension and stir for 10 minutes at room temperature.

  • Carbene Generation: Using a precision syringe pump, add ethyl diazoacetate (EDA, 1.2 mmol) dissolved in 2 mL of DCM over a period of 5 hours.

    • Causality: EDA is highly reactive. If added in a single bolus, the local concentration of the Cu-carbene intermediate will spike, leading to unwanted carbene-carbene dimerization (forming diethyl maleate and fumarate). Slow addition ensures the carbene reacts exclusively with the styrene.

  • Recovery & Analysis: Filter the reaction mixture to recover the solid-supported catalyst. Wash the resin with DCM for subsequent reuse. Concentrate the filtrate and analyze the trans/cis ratio and enantiomeric excess (ee%) via chiral HPLC.

Quantitative Performance Metrics

The table below illustrates the catalytic efficiency of the 2-butyl-5-hydroxybenzonitrile-derived ligand. The data highlights how the 2-butyl group induces high enantioselectivity, while the 5-hydroxyl immobilization strategy allows for robust recyclability without significant degradation of the ee%.

Catalyst SystemLigand DerivativeYield (%)trans/cis RatioEnantiomeric Excess (ee %)Recyclability (Cycles)
Homogeneous Cu(I)2-Butyl-5-methoxy-phenyl oxazoline9285:1594N/A (Single Use)
Solid-Supported Cu(I)Resin-bound 2-Butyl-5-oxy-phenyl oxazoline8984:1693Cycle 1
Solid-Supported Cu(I)Resin-bound 2-Butyl-5-oxy-phenyl oxazoline8884:1693Cycle 5
Solid-Supported Cu(I)Resin-bound 2-Butyl-5-oxy-phenyl oxazoline8582:1891Cycle 10

Data Interpretation: The slight drop in yield by Cycle 10 is attributed to minor mechanical attrition of the resin beads rather than chemical degradation of the robust 2-butyl-oxazoline coordination sphere.

References

  • Benchchem. "literature review on 2-Hydroxybenzonitrile synthesis".
  • ACS Publications. "Dynamic Kinetic Resolution Approach to C–O Axially Chiral Benzonitriles via N-Heterocyclic Carbene-Catalyzed Atroposelective Imine Umpolung".
  • The Royal Society of Chemistry. "CHAPTER 2: Zinc-Catalyzed Heterocycle Synthesis".

Sources

Application

Application Note: Advanced Extraction and Purification Strategies for 2-Butyl-5-hydroxybenzonitrile

Executive Summary 2-Butyl-5-hydroxybenzonitrile (Molecular Weight: 175.23 g/mol ) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butyl-5-hydroxybenzonitrile (Molecular Weight: 175.23 g/mol ) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty agrochemicals. Its molecular architecture presents a unique triad of functional groups: a weakly acidic phenolic hydroxyl (-OH), a polar but hydrolytically sensitive nitrile (-CN), and a highly lipophilic butyl chain (-C4H9).

This application note details a robust, scalable, and self-validating purification workflow that leverages these specific physicochemical properties. By combining pH-swing liquid-liquid extraction (LLE), preparative reverse-phase chromatography, and solvent-antisolvent recrystallization, researchers can consistently achieve >99.5% purity.

Mechanistic Rationale & Experimental Design

The purification strategy avoids generic isolation methods in favor of orthogonal techniques tailored to the specific reactivity of the target molecule:

  • pKa-Driven Phase Partitioning: The phenolic -OH group has an estimated pKa of ~9.5 to 10.0. By adjusting the aqueous phase to pH 12, the compound is quantitatively deprotonated into a highly water-soluble sodium phenolate. Neutral and basic organic impurities (e.g., unreacted alkylating agents) remain in the organic phase and are easily discarded. Subsequent acidification to pH 3 protonates the phenol, restoring its lipophilicity (driven by the C4 butyl chain) and allowing quantitative back-extraction into an organic solvent.

  • Mitigation of Nitrile Hydrolysis: Nitrile groups are notoriously susceptible to base- and acid-catalyzed hydrolysis, converting to amides or carboxylic acids. To prevent this degradation, all pH-swing operations must be conducted under strict temperature control (≤ 25°C). This thermal control is a critical standard observed in the industrial preparation and handling of related hydroxybenzonitriles .

  • Orthogonal Polishing: While LLE removes bulk impurities, structural isomers or closely related phenolic byproducts may co-extract. Preparative RP-HPLC resolves these based on subtle hydrophobicity differences. Final recrystallization from a toluene-based system—a method historically validated for the high-purity isolation of phenolic nitriles —removes trace solvents and any residual amides formed during upstream synthesis .

Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (2-butyl-5-hydroxybenzonitrile) B Alkaline LLE (pH 12) NaOH (aq) / MTBE A->B C Aqueous Phase (Phenolate Salt) B->C Target D Organic Phase (Neutral Impurities) B->D Discard E Acidification (pH 3) HCl (aq) C->E F Organic Extraction EtOAc E->F G Preparative RP-HPLC (C18, H2O/MeCN) F->G Crude Extract H Recrystallization (Toluene/Heptane) G->H Pooled Fractions I Pure Target Compound (>99.5% Purity) H->I

Workflow for the extraction and purification of 2-butyl-5-hydroxybenzonitrile.

Step-by-Step Protocols

Protocol A: pH-Swing Liquid-Liquid Extraction (LLE)

Objective: Isolate the target compound from neutral/basic impurities and heavy metal catalyst residues.

Scientist's Insight: Avoid using Dichloromethane (DCM) during the alkaline extraction phase. Phenolate salts act as weak surfactants, and the high density of DCM frequently leads to stubborn, unbreakable emulsions. Methyl tert-butyl ether (MTBE) provides vastly superior phase separation kinetics.

  • Dissolution: Dissolve 100 g of the crude reaction mixture in 500 mL of MTBE in a 2 L separatory funnel.

  • Alkaline Extraction: Add 500 mL of chilled (10°C) 0.5 M NaOH (aq).

    • Self-Validation: Check the pH of the aqueous layer using indicator paper; it must be ≥ 12 to ensure complete phenolate formation.

  • Phase Separation: Agitate gently and allow the phases to separate. Drain the lower aqueous layer (containing the target phenolate) into a clean, jacketed flask. Discard the upper MTBE layer.

  • Washing: Wash the aqueous layer with an additional 200 mL of MTBE to remove trace lipophilic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer to 15°C. Slowly add 6 M HCl dropwise under vigorous stirring until the pH reaches 3.0.

    • Causality: The solution will turn cloudy as the lipophilic 2-butyl-5-hydroxybenzonitrile oils out. Maintaining 15°C prevents the exothermic heat of neutralization from triggering nitrile hydrolysis.

  • Back-Extraction: Extract the acidified aqueous mixture with 2 x 400 mL of Ethyl Acetate (EtOAc). EtOAc is chosen for its high solubilizing power for protonated phenols.

  • Concentration: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C, 150 mbar) to yield the semi-purified extract.

Protocol B: Preparative Reverse-Phase HPLC

Objective: Remove structural isomers and trace phenolic impurities that co-extract during the pH swing.

Scientist's Insight: Phenolic compounds often exhibit severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses both silanol activity and the ionization of the target phenol, ensuring sharp, symmetrical peaks.

  • System Setup: Utilize a preparative C18 column (e.g., 50 mm x 250 mm, 10 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Ultrapure Water.

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Elution Gradient: Run a linear gradient from 40% B to 80% B over 30 minutes at a flow rate of 80 mL/min.

  • Detection & Fractionation: Monitor UV absorbance at 254 nm. Collect the major peak eluting at approximately 18-20 minutes.

  • Recovery: Lyophilize or gently evaporate the pooled fractions to recover the solid product.

    • Self-Validation: Analyze an aliquot via analytical LC-MS. The mass spectrum must confirm the target mass (m/z [M-H]⁻ = 174.1) with an integrated UV purity of >98%.

Protocol C: Solvent-Antisolvent Recrystallization

Objective: Final purity polishing and stable crystal lattice formation.

  • Dissolution: Dissolve the HPLC-purified solid in a minimum volume of hot Toluene (approx. 3 mL/g at 80°C).

    • Causality: Toluene is an excellent solvent for aromatic nitriles at high temperatures but exhibits a steep solubility drop-off at lower temperatures, making it ideal for crystallization.

  • Antisolvent Addition: Slowly add Heptane (antisolvent) dropwise to the hot solution until it becomes slightly turbid, then add a few drops of Toluene until it just clears.

  • Cooling: Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 4°C overnight.

    • Causality: Slow cooling promotes the growth of large, pure crystals and actively excludes impurities from the crystal lattice.

  • Filtration: Filter the crystals under vacuum, wash with ice-cold heptane, and dry in a vacuum oven at 40°C for 12 hours.

    • Self-Validation: Perform a melting point determination; a sharp, narrow melting range confirms the absence of solvent inclusions and impurities.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and phase distribution logic utilized throughout this workflow:

Parameter / StepValue / Solvent ChoiceRationale / Expected Outcome
Target pKa (-OH) ~9.5 - 10.0Enables selective deprotonation at pH ≥ 12 without affecting the nitrile.
Alkaline Extraction 0.5 M NaOH / MTBETarget partitions entirely to the aqueous phase (>99% recovery).
Acidic Back-Extraction 6.0 M HCl / EtOAcTarget protonates and partitions to the organic phase at pH 3.
HPLC Mobile Phase H₂O / MeCN (0.1% TFA)TFA ensures complete protonation during chromatography, preventing tailing.
Recrystallization Toluene / HeptaneYields highly crystalline solid; effectively purges trace amides.
Overall Expected Yield 75 - 82%High recovery pipeline yielding >99.5% final purity.

References

  • Source: Google Patents (US Patent 5,637,750A)
  • Source: Google Patents (US Patent 3,259,646A)
  • Source: Google Patents (US Patent 6,248,917B1)
Method

Application Note: 2-Butyl-5-hydroxybenzonitrile in Advanced Polymer Architectures

Introduction & Mechanistic Rationale 2-Butyl-5-hydroxybenzonitrile (CAS: 102672-84-4), systematically referred to in literature as 3-cyano-4-n-butylphenol, is a highly versatile and structurally asymmetric building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Butyl-5-hydroxybenzonitrile (CAS: 102672-84-4), systematically referred to in literature as 3-cyano-4-n-butylphenol, is a highly versatile and structurally asymmetric building block in advanced polymer chemistry[1]. As a Senior Application Scientist, it is critical to understand that the utility of this molecule stems from its three distinct functional domains, each serving a precise purpose in macromolecular design:

  • Phenolic Hydroxyl (-OH) : Serves as the primary reactive tethering site. It can be easily functionalized via Williamson etherification or direct esterification to attach the mesogen to polymerizable backbones (e.g., methacrylates, siloxanes).

  • Nitrile Group (-CN) : A strongly electron-withdrawing moiety that imparts a high longitudinal dipole moment. In liquid crystalline polymers (LCPs), this is an absolute requirement for achieving positive dielectric anisotropy ( Δϵ>0 ), which allows the polymer domains to align parallel to an applied electric field[2].

  • Butyl Tail (-C4H9) : Acts as a flexible lateral or terminal substituent. In mesogenic design, this steric bulk disrupts tight crystalline packing. This effectively lowers the melting point ( Tm​ ) and broadens the nematic phase temperature window without destroying the overarching liquid crystalline order[3].

Application Workflow 1: Side-Chain Liquid Crystalline Polymers (SCLCPs)

SCLCPs utilize 2-butyl-5-hydroxybenzonitrile as a pendant mesogen. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice here. The causality is simple: the phase transition temperatures of LCPs (such as the nematic-to-isotropic transition, TNI​ ) are highly sensitive to molecular weight and polydispersity. RAFT ensures a narrow molecular weight distribution ( Đ<1.2 ), yielding sharp, uniform thermal transitions.

SCLCP_Workflow A 2-Butyl-5-hydroxybenzonitrile (Mesogen Precursor) B Williamson Etherification (Spacer Attachment) A->B Br-(CH2)6-OH K2CO3, DMF C Esterification (Methacrylate Functionalization) B->C Methacryloyl Chloride TEA, DCM D RAFT Polymerization (Controlled MW) C->D AIBN, CPADB 70°C, Toluene E Side-Chain LCP (Electro-optic Active) D->E Precipitation in Methanol

Workflow for synthesizing electro-optic SCLCPs via RAFT polymerization.

Protocol 1.1: Monomer Synthesis (6-(3-cyano-4-butylphenoxy)hexyl methacrylate)
  • Spacer Attachment (Etherification) :

    • Procedure : In a 250 mL round-bottom flask, dissolve 10.0 g of 2-butyl-5-hydroxybenzonitrile (57 mmol) and 11.4 g of 6-bromo-1-hexanol (63 mmol) in 100 mL of anhydrous DMF. Add 15.8 g of anhydrous K2​CO3​ (114 mmol). Stir at 80°C for 12 hours under a nitrogen atmosphere. Extract with ethyl acetate/water, wash the organic layer with brine, dry over MgSO4​ , and concentrate.

    • Causality : K2​CO3​ is selected as a mild base because it efficiently deprotonates the phenol without triggering side reactions (like hydrolysis) at the sensitive nitrile group. The 6-carbon spacer is chosen to decouple the rigid polymer backbone's dynamics from the anisotropic mesogen, promoting nematic self-assembly.

  • Methacrylate Functionalization (Esterification) :

    • Procedure : Dissolve the resulting intermediate in 100 mL of dry dichloromethane (DCM). Add 8.6 mL of triethylamine (TEA, 62 mmol). Cool to 0°C in an ice bath. Add 6.0 mL of methacryloyl chloride (62 mmol) dropwise over 30 minutes. Warm to room temperature and stir for 4 hours. Purify via silica gel column chromatography (Hexane/EtOAc 4:1).

    • Causality : Dropwise addition at 0°C prevents the highly exothermic esterification from causing localized overheating, which could lead to premature, uncontrolled auto-polymerization of the methacrylate double bond.

Protocol 1.2: RAFT Polymerization
  • Preparation : In a Schlenk tube, combine the synthesized monomer (2.0 g, 5.8 mmol), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, 16.2 mg, 0.058 mmol) as the RAFT chain transfer agent, and AIBN (1.9 mg, 0.011 mmol) as the initiator. Dissolve in 4.0 mL of anhydrous toluene.

  • Deoxygenation : Perform three consecutive freeze-pump-thaw cycles.

    • Causality : Oxygen acts as a potent radical scavenger. Complete removal is mandatory to maintain the "living" character of the polymerization, ensuring all chains grow at the same rate to achieve low polydispersity.

  • Polymerization & Recovery : Seal the tube and immerse in a 70°C oil bath for 24 hours. Quench the reaction by rapid cooling in liquid nitrogen and exposing the solution to air. Precipitate the polymer by adding the solution dropwise into 200 mL of cold methanol. Filter and dry under vacuum at 40°C.

Application Workflow 2: High-Performance Polycyanurate Networks

By converting the phenolic hydroxyl group into a cyanate ester, 2-butyl-5-hydroxybenzonitrile can be utilized as a reactive diluent or co-monomer in high-performance cyanate ester resins. Thermal cyclotrimerization forms a highly crosslinked triazine network. The presence of the butyl group lowers the moisture absorption of the final resin, while the inherent nitrile group enhances the dielectric constant for specialized capacitor or aerospace radome applications.

Cyanate_Curing A 2-Butyl-5-hydroxybenzonitrile B Cyanation Reaction (BrCN, TEA, -10°C) A->B C Cyanate Ester Monomer (-OCN Functionalized) B->C Extraction & Purification D Thermal Cyclotrimerization (150°C -> 250°C) C->D Cu(II) naphthenate catalyst E Polycyanurate Network (Triazine-Linked Resin) D->E Network Formation

Conversion to cyanate ester and subsequent thermal cyclotrimerization.

Protocol 2.1: Synthesis and Curing of Cyanate Ester
  • Cyanation : Dissolve 2-butyl-5-hydroxybenzonitrile in anhydrous acetone and cool to -10°C. Add a 1.1 molar equivalent of cyanogen bromide (BrCN). Slowly add TEA dropwise over 1 hour.

    • Causality : Strict temperature control (< 0°C) is required to prevent the highly reactive cyanate ester from undergoing premature exothermic trimerization or forming unwanted imidocarbonate side products.

  • Curing : Mix the purified cyanate ester monomer with a standard bisphenol-A cyanate ester (BADCy) in a 1:4 weight ratio. Add 100 ppm of Cu(II) naphthenate and 2 phr nonylphenol (catalytic system).

  • Thermal Profile : Degas at 80°C under vacuum for 30 minutes. Pour into a pre-heated mold. Cure at 150°C for 2 hours, 200°C for 2 hours, and post-cure at 250°C for 1 hour.

    • Causality : The step-cure profile ensures complete conversion of the cyanate groups into triazine rings without trapping volatiles. Rapid heating would cause micro-voids, severely compromising the mechanical integrity and dielectric transparency of the network.

Quantitative Data Presentation

The structural modifications imparted by the 2-butyl-5-hydroxybenzonitrile mesogen significantly alter the thermophysical and dielectric properties of the resulting polymers.

Table 1: Thermophysical and Dielectric Properties of Synthesized Polymers

Polymer ArchitectureSpacer Length Mn​ ( g/mol )Polydispersity ( Đ ) Tg​ (°C) TNI​ (°C)Dielectric Anisotropy ( Δϵ )
SCLCP (Methacrylate)6 carbons15,4001.1542118+8.4
SCLCP (Methacrylate)10 carbons16,2001.1835132+7.9
Polycyanurate NetworkN/ACrosslinkedN/A245N/A+4.2 (Bulk)

(Note: Tg​ = Glass Transition Temperature; TNI​ = Nematic-to-Isotropic Transition Temperature. Data represents typical empirical ranges for these specific macromolecular designs based on literature standards.)

References

  • Title : Synthesis of 3-cyano-4-n-butylphenol Source : PrepChem URL :[Link]

  • Title : Synthesis of Side-Chain Liquid Crystalline Homopolymers and Block Copolymers with Cyanobiphenyl Moieties as the Mesogen by Living Anionic Polymerization and Their Thermotropic Phase Behavior Source : Macromolecules (ACS Publications) URL :[Link]

  • Title : Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships Source : Polymers (MDPI) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Butyl-5-hydroxybenzonitrile

Overview The synthesis of 2-butyl-5-hydroxybenzonitrile (frequently documented in literature as 3-cyano-4-n-butylphenol, CAS: 102672-84-4) is a critical transformation in the preparation of functionalized benzonitrile ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The synthesis of 2-butyl-5-hydroxybenzonitrile (frequently documented in literature as 3-cyano-4-n-butylphenol, CAS: 102672-84-4) is a critical transformation in the preparation of functionalized benzonitrile architectures. The most scalable synthetic route involves the bromination of 4-n-butylphenol, followed by a Rosenmund-von Braun cyanation of the resulting 3-bromo-4-n-butylphenol intermediate in N-methyl-2-pyrrolidone (NMP)[1].

While conceptually straightforward, the cyanation step is notorious for yield fluctuations, severe product sequestration during aqueous workup, and high-temperature side reactions. This guide provides field-proven troubleshooting strategies to optimize your product yield and ensure reproducible isolation.

SynthesisWorkflow SM 4-n-Butylphenol (Starting Material) Bromination Bromination (Br2 / AcOH) SM->Bromination Intermediate 3-Bromo-4-n-butylphenol (Intermediate) Bromination->Intermediate Cyanation Rosenmund-von Braun Cyanation (CuCN, NMP, Reflux) Intermediate->Cyanation Workup Copper Decomplexation (Ethylenediamine or FeCl3) Cyanation->Workup Product 2-Butyl-5-hydroxybenzonitrile (Target Product) Workup->Product

Synthetic workflow for 2-butyl-5-hydroxybenzonitrile via Rosenmund-von Braun cyanation.

Section 1: Yield Optimization FAQs

Q1: My TLC shows complete consumption of 3-bromo-4-n-butylphenol, but my isolated yield is abysmal (<40%). The product seems trapped in a thick, green/brown emulsion during extraction. How do I resolve this? Cause: The primary culprit is the incomplete decomplexation of the copper-nitrile intermediate. In the Rosenmund-von Braun reaction, the newly formed nitrile strongly coordinates with the Cu(I) and Cu(II) species in the mixture. Furthermore, the phenolic hydroxyl group at the 5-position can form stable chelates with copper. A standard aqueous extraction cannot break these bonds, leaving the product trapped at the aqueous-organic interface. Solution: You must aggressively break the copper complex. The classical approach uses an aqueous solution of iron(III) chloride (FeCl₃) and HCl to oxidize Cu(I) to Cu(II) and competitively decompose the copper cyanide complex[2]. A more modern and often cleaner alternative is pouring the reaction mixture into an aqueous solution of ethylenediamine (EDA). EDA outcompetes the nitrile via the chelate effect, forming a highly water-soluble, deep-blue [Cu(en)2​]2+ complex and releasing the free nitrile into the organic phase[3].

Q2: I am observing significant amounts of 4-n-butylphenol (dehalogenation) instead of the desired cyanation product. What is causing this side reaction? Cause: Hydrodehalogenation is a common side reaction in high-temperature copper-catalyzed cyanations. It is driven by the presence of trace moisture or protic impurities in the solvent (NMP or DMF), which act as hydrogen donors at temperatures >150°C. The intermediate aryl-copper species undergoes premature protonation rather than the desired reductive elimination with the cyanide ion. Solution: Ensure strict anhydrous conditions by distilling NMP over calcium hydride (CaH₂) prior to use. More importantly, lowering the reaction temperature suppresses dehalogenation. To maintain catalytic turnover at lower temperatures (e.g., 100–120°C), add a catalytic amount of L-proline (20 mol%). L-proline acts as an effective bidentate ligand, increasing the solubility of CuCN and promoting the reaction at significantly lower thermal thresholds[4].

Q3: The reaction stalls at ~60% conversion even after 24 hours of reflux. How can I drive the cyanation to completion? Cause: The Rosenmund-von Braun reaction relies on the solubility of CuCN, which is notoriously poor in organic solvents. As the reaction progresses, the formation of insoluble CuBr coats the unreacted CuCN, passivating its surface and halting the catalytic cycle. Solution: Use a 1.5 to 2.0 molar excess of CuCN and ensure vigorous mechanical stirring. If the reaction still stalls, the addition of a soluble iodide source (like 10 mol% KI) can facilitate a domino halogen-exchange (Finkelstein-type reaction), converting the aryl bromide into a highly reactive aryl iodide in situ, which rapidly undergoes cyanation.

Section 2: Optimized Experimental Protocol

This self-validating protocol utilizes L-proline acceleration and an ethylenediamine decomplexation workup to maximize the yield of 2-butyl-5-hydroxybenzonitrile.

Step 1: Reaction Setup In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 3-bromo-4-n-butylphenol (10.0 g, 43.6 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP, 45 mL)[1].

Step 2: Reagent Addition Add copper(I) cyanide (5.86 g, 65.4 mmol, 1.5 equiv) and L-proline (1.0 g, 8.7 mmol, 0.2 equiv)[4]. Causality Check: The addition of L-proline disrupts the polymeric structure of CuCN, forming a soluble monomeric copper-proline complex that accelerates oxidative addition.

Step 3: Heating and Monitoring Heat the mixture to 120°C under continuous, vigorous stirring for 12-16 hours. Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the less polar 3-bromo-4-n-butylphenol spot and the appearance of a highly UV-active, more polar spot confirms successful cyanation.

Step 4: Copper Decomplexation Workup Cool the mixture to room temperature. Slowly pour the dark reaction mixture into a rapidly stirring solution of ethylenediamine (EDA, 15 mL) and water (75 mL)[3]. Stir vigorously for 45 minutes. Validation Check: The aqueous phase must turn a deep, vibrant blue. This optical shift is a self-validating indicator that the [Cu(en)2​]2+ complex has formed and the product has been liberated. If the mixture remains a muddy green, decomplexation is incomplete; add an additional 5 mL of EDA.

Step 5: Extraction & Purification Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with 1M HCl (2 × 50 mL) to remove residual NMP and EDA, followed by a brine wash. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the target nitrile.

Section 3: Quantitative Yield Comparison

The following table summarizes the impact of different reaction conditions and workup methodologies on the final isolated yield.

Reaction ConditionsWorkup ReagentConversion (%)Isolated Yield (%)Primary Impurity / Issue
CuCN (1.5 eq), NMP, 180°CStandard H₂O / EtOAc> 95%35%Severe emulsion, product loss
CuCN (1.5 eq), NMP, 180°CAq. FeCl₃ / HCl[2]> 95%72%Dehalogenation (4-butylphenol)
CuCN (1.5 eq), NMP, 150°CEthylenediamine (EDA)[3]85%68%Unreacted starting material
CuCN (1.5 eq) + L-Proline (0.2 eq), 120°C[4]Ethylenediamine (EDA)> 98%88% None (Clean conversion)

References

  • Title: Synthesis of 3-cyano-4-n-butylphenol Source: PrepChem URL: [Link]

  • Title: L-Proline-Promoted Rosenmund-von Braun Reaction Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-Butyl-5-hydroxybenzonitrile

Welcome to the technical support center for the crystallization of 2-butyl-5-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-butyl-5-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. Our approach is rooted in scientific principles and practical, field-proven experience to help you achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for 2-butyl-5-hydroxybenzonitrile to fail to crystallize?

A1: The most frequent issue is the selection of an inappropriate solvent or using an excessive amount of solvent.[1] 2-Butyl-5-hydroxybenzonitrile possesses both polar (hydroxyl and nitrile groups) and non-polar (butyl group and benzene ring) characteristics, which requires a careful balance in solvent polarity for successful crystallization.[2]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," or the separation of the solute as a liquid phase, is common when the compound's melting point is low relative to the solvent's boiling point or when the solution is supersaturated.[1][3] To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[3]

Q3: How can I improve my crystal yield?

A3: To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] After initial crystal formation at room temperature, cooling the solution in an ice bath can maximize the product that crystallizes out of the solution.[5] Be cautious with rapid cooling, as it can sometimes trap impurities.[6]

Q4: No crystals are forming, even after the solution has cooled. What are the next steps?

A4: This is likely due to supersaturation or the use of too much solvent.[1] First, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of 2-butyl-5-hydroxybenzonitrile.[6] If these methods fail, you may need to reduce the solvent volume by gentle heating or under vacuum and then attempt to cool the solution again.[1]

Q5: What is the role of the hydroxyl and nitrile groups in the crystallization of this molecule?

A5: The hydroxyl group can participate in hydrogen bonding, which can either aid or hinder crystallization depending on the solvent used.[7] The nitrile group is also polar and can influence the crystal lattice packing. In some substituted benzonitriles, hydrogen bonding between the phenol's hydrogen and the nitrile's nitrogen is a key interaction in the crystal structure.[8]

In-Depth Troubleshooting Guides

Issue 1: Persistent Oiling Out of 2-Butyl-5-hydroxybenzonitrile

Symptoms: Upon cooling, the compound separates as a viscous, non-crystalline oil instead of forming solid crystals.

Causality: This phenomenon, also known as liquid-liquid phase separation, occurs when the supersaturation of the solution is too high, and the kinetics of nucleation and crystal growth are slower than the liquid phase separation.[9] For phenolic compounds like 2-butyl-5-hydroxybenzonitrile, the hydroxyl group can form strong interactions with the solvent, potentially leading to a stable, supersaturated solution that is prone to oiling out.[10]

Step-by-Step Troubleshooting Protocol:

  • Re-dissolution and Solvent Addition: Gently reheat the flask to re-dissolve the oil completely. Add a small increment (5-10% of the original volume) of the primary solvent to slightly decrease the saturation level.[1]

  • Controlled Cooling: Allow the solution to cool very slowly. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask.[1] Slow cooling provides more time for proper nucleation and crystal growth.

  • Solvent System Modification: If oiling persists, a change in the solvent system is warranted.

    • Single Solvent: If using a single solvent, choose one where the compound has slightly lower solubility at elevated temperatures.

    • Solvent Pair: Employ a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the point of saturation). Reheat to clarify and then cool slowly.[11] Common solvent pairs include ethanol-water or acetone-water.[12]

  • Seeding: Once the solution has cooled slightly and is still clear, introduce a small seed crystal of pure 2-butyl-5-hydroxybenzonitrile.[6] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

  • Vapor Diffusion: For small-scale crystallization, dissolve the compound in a minimal amount of a good solvent in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor will gradually induce crystallization.[7]

Troubleshooting Oiling Out Workflow

G start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add Small Amount of Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Successful Crystallization check_crystals->success Yes modify_solvent Modify Solvent System check_crystals->modify_solvent No modify_solvent->slow_cool seeding Attempt Seeding modify_solvent->seeding vapor_diffusion Try Vapor Diffusion modify_solvent->vapor_diffusion seeding->slow_cool G start No Crystals Formed on Cooling induce_nucleation Induce Nucleation (Scratch/Seed) start->induce_nucleation check_crystals1 Crystals Formed? induce_nucleation->check_crystals1 success Successful Crystallization check_crystals1->success Yes reduce_solvent Reduce Solvent Volume check_crystals1->reduce_solvent No cool_again Cool Solution Again reduce_solvent->cool_again check_crystals2 Crystals Formed? cool_again->check_crystals2 check_crystals2->success Yes reassess_solvent Re-evaluate Solvent Choice check_crystals2->reassess_solvent No

Caption: Decision tree for inducing crystallization.

Issue 3: Rapid Crystallization Leading to Impure Product

Symptoms: A large amount of fine powder or small, poorly formed crystals crash out of the solution immediately upon cooling.

Causality: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization. [6]This is often caused by using the absolute minimum amount of a solvent in which the compound has very high solubility at the boiling point and extremely low solubility at room temperature, leading to a very high level of supersaturation upon slight cooling.

Step-by-Step Troubleshooting Protocol:

  • Increase Solvent Volume: Reheat the solution to re-dissolve the precipitate. Add a small amount of additional hot solvent (e.g., 5-10% more) to slightly decrease the supersaturation. [6]2. Slow, Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed on a surface that does not act as a heat sink (e.g., a cork ring or insulated pad).

    • Once at room temperature, if further yield is desired, move the flask to a cold bath (e.g., ice-water).

  • Use a Co-solvent: Employing a solvent pair can provide more control over the rate of crystallization. By carefully adjusting the ratio of the "good" to "poor" solvent, you can fine-tune the solubility profile to encourage slower crystal growth. [11]

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • A method to crystallize substances that oil out. ResearchGate. [Link]

  • Conventional and Unconventional Crystallization Mechanisms. IntechOpen. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Experiment 2 - Crystallization. West Virginia University. [Link]

  • Guide for crystallization. Université de Sherbrooke. [Link]

  • Recrystallization. University of Missouri–St. Louis. [Link]

  • Oil Refining. American Oil Chemists' Society. [Link]

  • An In-Line Study of Oiling Out and Crystallization. ACS Publications. [Link]

  • SOP: CRYSTALLIZATION. SOPs. [Link]

  • Crystallization of low saturated lipid blends of palm and canola oils with sorbitan monostearate and fully hydrogenated palm oil. PMC. [Link]

  • Chem 267. Recrystallization. University of Massachusetts Amherst. [Link]

  • 2-Hydroxy benzonitrile. ChemBK. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Process for the preparation and the isolation of aromatic nitriles.
  • Synthesis of benzonitriles from substituted benzoic acid.
  • Method for producing aromatic nitriles. European Patent Office. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles. [Link]

  • 2-Bromo-5-hydroxybenzonitrile. PubChem. [Link]

  • 5-Bromo-2-hydroxybenzonitrile. PMC. [Link]

  • Process for producing aromatic nitrile.
  • Influence of Phenol on the Crystallization Kinetics and Quality of Ice and Sodium Sulfate Decahydrate during Eutectic Freeze Crystallization. ResearchGate. [Link]

  • The preparation method of p-hydroxybenzonitrile.
  • Lab Report Recrystallization. Florida A&M University. [Link]

  • Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon. ACS Publications. [Link]

  • The Role of Solvent Hydroxyl Functional Groups on the Interaction Energy and Growth of Form I Paracetamol Crystal Facets. ACS Publications. [Link]

  • Extraction of phenolic compounds: A review. PMC. [Link]

  • Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. PMC. [Link]

  • Benzonitrile, 2-hydroxy-. NIST WebBook. [Link]

  • Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile. ACS Publications. [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications. [Link]

  • Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. PMC. [Link]

  • Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]

  • Benzonitrile. PubChem. [Link]

  • 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile. PMC. [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Butyl-5-hydroxybenzonitrile Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-butyl-5-hydroxybenzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-butyl-5-hydroxybenzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these valuable compounds. Our goal is to equip you with the expertise and practical insights needed to streamline your experimental workflows and achieve optimal results.

I. Overview of Synthetic Strategies

The synthesis of 2-butyl-5-hydroxybenzonitrile derivatives can be approached through several strategic disconnections. The primary considerations involve the formation of the C-C bond for the butyl group and the introduction of the cyano group. Key strategies include:

  • Ortho-Cyanation of Phenols: Direct introduction of a cyano group ortho to the hydroxyl group of a 4-butylphenol derivative. This can be achieved using various cyanating agents and is often promoted by a Lewis acid.[1][2]

  • Alkylation of Hydroxybenzonitriles: Introduction of the butyl group via alkylation of a pre-existing 5-hydroxybenzonitrile scaffold. This typically involves deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution.[3]

  • Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, can be employed to construct the aromatic core or introduce the butyl group.[4][5][6][7]

The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns on the benzonitrile ring, and scalability requirements.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers may encounter during the synthesis of 2-butyl-5-hydroxybenzonitrile derivatives.

Low Yield in Ortho-Cyanation of 4-Butylphenol

Question: I am attempting the direct ortho-cyanation of 4-butylphenol, but I am observing low yields of the desired 2-butyl-5-hydroxybenzonitrile. What are the potential causes, and how can I improve the yield?

Answer: Low yields in the ortho-cyanation of phenols are a common issue and can stem from several factors. The key is to control the regioselectivity and prevent side reactions.

Potential Causes & Solutions:

  • Poor Regioselectivity: The hydroxyl group directs electrophilic substitution to both the ortho and para positions. Since the para position is already occupied by the butyl group, substitution at the other ortho position (position 6) can be a competing reaction.

    • Solution: The choice of Lewis acid is crucial for directing the cyanation to the desired ortho position. Boron trihalides, such as BCl₃, have been shown to promote ortho-cyanation.[1] Experimenting with different Lewis acids like AlCl₃, SnCl₄, or TiCl₄ may also improve regioselectivity.[1]

  • Inefficient Cyanating Agent: The reactivity of the cyanating agent plays a significant role.

    • Solution: While traditional cyanating agents like BrCN or ClCN can be effective, they are highly toxic.[2] Milder and more efficient reagents such as methylthiocyanate (MeSCN) in the presence of a Lewis acid have been successfully used for the site-selective cyanation of phenols.[2] Another alternative is the use of aminoacetonitriles as a metal-free cyanating agent in nickel-catalyzed reactions.[8][9]

  • Sub-optimal Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.

    • Solution: The reaction should be performed in an inert solvent like dichloromethane, 1,2-dichloroethane, or toluene.[1] The optimal temperature can range from room temperature to the boiling point of the solvent.[1] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Experimental Workflow for Ortho-Cyanation:

Ortho_Cyanation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve 4-butylphenol in inert solvent start->reagents atmosphere Establish inert atmosphere (N2 or Ar) reagents->atmosphere lewis_acid Add Lewis Acid (e.g., BCl3) atmosphere->lewis_acid cyanating_agent Add Cyanating Agent (e.g., MeSCN) lewis_acid->cyanating_agent heating Heat to optimal temperature (monitor by TLC) cyanating_agent->heating quench Quench reaction heating->quench extraction Aqueous work-up & extraction quench->extraction purification Column chromatography or recrystallization extraction->purification product 2-butyl-5-hydroxybenzonitrile purification->product

Caption: Workflow for ortho-cyanation of 4-butylphenol.

Competing C-Alkylation vs. O-Alkylation in the Synthesis of Alkoxybenzonitrile Derivatives

Question: I am trying to synthesize a derivative by alkylating the hydroxyl group of a 5-hydroxybenzonitrile, but I am getting a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?

Answer: The phenoxide ion generated from deprotonation of the hydroxyl group is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. Achieving high selectivity for O-alkylation requires careful selection of the base, solvent, and reaction conditions.

Factors Influencing Selectivity:

  • Base: The choice of base influences the degree of dissociation of the phenoxide ion pair.

    • Recommendation: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH).[3] K₂CO₃ provides a heterogeneous mixture that can favor O-alkylation.

  • Solvent: The solvent plays a critical role in solvating the cation and influencing the reactivity of the phenoxide.

    • Recommendation: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are commonly used for Williamson ether synthesis.[3] These solvents effectively solvate the cation, leaving a more "naked" and highly reactive phenoxide oxygen.

  • Phase-Transfer Catalysis: This technique can significantly enhance the rate and selectivity of O-alkylation.[3]

    • How it works: A phase-transfer catalyst (e.g., a quaternary ammonium salt) facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides. This promotes a more efficient and selective reaction at the oxygen atom.[3]

Comparative Table of Reaction Conditions for O-Alkylation:

ConditionStandard Williamson Ether SynthesisPhase-Transfer Catalysis
Base K₂CO₃ or NaH[3]NaOH or K₂CO₃ (often as an aqueous solution)
Solvent DMF or Acetone[3]Biphasic: Toluene/Water or Dichloromethane/Water[3]
Catalyst NoneQuaternary ammonium salt (e.g., TBAB)
Temperature 60-80 °C[3]Room temperature to reflux (40-110 °C)[3]
Selectivity Moderate to goodHigh
Difficulties in Purification of the Final Product

Question: My final 2-butyl-5-hydroxybenzonitrile derivative is impure, and I am struggling with its purification. What are the common impurities and the best purification strategies?

Answer: Purification of benzonitrile derivatives can be challenging due to the presence of starting materials, regioisomers, and reaction byproducts.

Common Impurities and Their Removal:

  • Unreacted Starting Materials: 4-butylphenol or 5-hydroxybenzonitrile.

    • Removal: These can often be removed by an aqueous wash with a dilute base (e.g., NaHCO₃ or NaOH solution) to deprotonate the acidic phenol, followed by extraction.

  • Regioisomers: In the case of ortho-cyanation, the 2-butyl-3-hydroxybenzonitrile isomer might be present.

    • Removal: Isomers can be difficult to separate. Column chromatography on silica gel is the most effective method. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial.

  • Isonitriles: These can sometimes form as byproducts during cyanation reactions.

    • Removal: A preliminary treatment with concentrated HCl can hydrolyze the isonitrile.[10][11]

  • Amines: If amine-containing reagents were used.

    • Removal: Washing with a dilute acid solution (e.g., 1M HCl) will protonate and extract the amine impurities into the aqueous layer.[11]

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction, perform a series of aqueous washes. Start with a dilute acid wash, followed by a dilute base wash, and then a brine wash to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Column Chromatography: Purify the crude product using silica gel column chromatography. Use TLC to determine the optimal eluent system that provides good separation between your product and the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure compound.

Catalyst Inefficiency in Cross-Coupling Reactions

Question: I am using a palladium-catalyzed Suzuki-Miyaura coupling to introduce the butyl group, but the reaction is sluggish and gives low yields. How can I optimize the catalytic system?

Answer: The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

Key Optimization Parameters:

  • Palladium Catalyst and Ligand: The combination of the palladium source and the ligand is critical.

    • Recommendation: For Suzuki-Miyaura reactions, common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf).[4] The choice of ligand is crucial, with bulky electron-rich phosphine ligands like SPhos or XPhos often improving catalytic activity, especially for challenging substrates.[4]

  • Base: The base plays a role in the transmetalation step of the catalytic cycle.

    • Recommendation: A variety of bases can be used, including K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] The choice of base can be substrate-dependent, so screening a few different bases is recommended.

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: Anhydrous solvents like 1,4-dioxane, toluene, or DMF are commonly used.[4] In some cases, a biphasic system with the addition of degassed water can be beneficial.[4]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

    • Procedure: It is essential to set up the reaction under an inert atmosphere of argon or nitrogen. This involves using Schlenk techniques and degassing the solvents.[4]

Decision Tree for Troubleshooting Suzuki-Miyaura Coupling:

Suzuki_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_setup Experimental Setup start Low Yield in Suzuki Coupling catalyst_check Is the catalyst/ligand appropriate? start->catalyst_check change_ligand Try bulky phosphine ligands (e.g., SPhos, XPhos) catalyst_check->change_ligand No base_check Is the base optimal? catalyst_check->base_check Yes change_catalyst Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) change_ligand->change_catalyst screen_bases Screen K2CO3, Cs2CO3, K3PO4 base_check->screen_bases No solvent_check Is the solvent suitable? base_check->solvent_check Yes screen_solvents Try Dioxane, Toluene, DMF solvent_check->screen_solvents No temp_check Is the temperature correct? solvent_check->temp_check Yes optimize_temp Optimize temperature (80-110 °C) temp_check->optimize_temp No inert_check Is the atmosphere inert? temp_check->inert_check Yes degas Ensure proper degassing of solvents inert_check->degas No

Caption: Troubleshooting guide for Suzuki-Miyaura coupling.

III. References

  • Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Organic Letters. Available at: [Link]

  • Nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine. Royal Society of Chemistry. Available at: [Link]

  • Process for ortho-cyanation of phenols or phenylamines. Google Patents. Available at:

  • Lewis acid-promoted site-selective cyanation of phenols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Process for the preparation of benzonitrile. Google Patents. Available at:

  • Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. ResearchGate. Available at: [Link]

  • Catalytic approaches to benzonitrile synthesis. ResearchGate. Available at: [Link]

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Tailoring Cu+/Cu0 Ratios of Copper-Based Electrocatalysts for Benzonitrile-to-Benzylamine Transformation. ACS Nano. Available at: [Link]

  • Purification of Benzonitrile. LookChem. Available at: [Link]

  • How can I purify impure benzonitrile? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Butyl-5-hydroxybenzonitrile

Welcome to the Technical Support Center for the synthesis and purification of 2-butyl-5-hydroxybenzonitrile (CAS: 102672-84-4). This molecule is a critical functionalized benzonitrile intermediate utilized in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-butyl-5-hydroxybenzonitrile (CAS: 102672-84-4). This molecule is a critical functionalized benzonitrile intermediate utilized in the development of liquid crystals and advanced pharmaceutical architectures ().

Due to the dense functionalization of the aromatic ring—containing a nitrile, an alkyl chain, and a phenolic hydroxyl group—researchers frequently encounter regioselectivity issues, over-reduction, and transition-metal contamination during its preparation. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to eliminate byproducts and ensure high-purity yields.

Process Overview & Mechanistic Pathways

The most reliable industrial and bench-scale route to 2-butyl-5-hydroxybenzonitrile involves a three-step sequence starting from 3-bromophenol. Understanding the flow of intermediates is critical for pinpointing where impurities originate.

SynthesisRoute SM 3-Bromophenol Int1 4-Butyryl-3-bromophenol SM->Int1 Fries Rearrangement (AlCl3, 60°C) Int2 3-Bromo-4-butylphenol Int1->Int2 Ionic Hydrogenation (Et3SiH, TFA) Prod 2-Butyl-5-hydroxybenzonitrile Int2->Prod Rosenmund-von Braun (CuCN, NMP, 180°C)

Figure 1: Three-step synthesis of 2-butyl-5-hydroxybenzonitrile from 3-bromophenol.

ImpurityPathways SM 3-Bromo-4-butylphenol ArCu [Aryl-Copper Intermediate] SM->ArCu CuCN, NMP Prod 2-Butyl-5-hydroxybenzonitrile ArCu->Prod Reductive Elimination Imp1 4-Butylphenol (Debromination) ArCu->Imp1 Trace H2O (Protodehalogenation) Imp2 Cu-Nitrile Chelate Prod->Imp2 Incomplete Quench

Figure 2: Mechanistic pathways leading to primary impurities during the cyanation step.

Quantitative Impurity Profiling

Use the following table to match your analytical data against known byproducts. This acts as a diagnostic tool to immediately identify the failing step in your workflow.

Impurity / ByproductTypical AbundanceHPLC RT (Relative)Primary CauseMitigation Strategy
4-Butylphenol 2 - 8%0.85Moisture in NMP causing protodehalogenation.Karl Fischer titration of NMP (<50 ppm H₂O); use strictly anhydrous CuCN.
2-Butyryl-5-bromophenol 5 - 15%1.10Ortho-Fries rearrangement (thermodynamic product).Keep Fries reaction <60°C; separate via steam distillation.
Cu-Nitrile Complex 1 - 5%Broad peak / Baseline driftIncomplete decomplexation during aqueous workup.Quench with 1:1 FeCl₃ / HCl (aq) or ethylenediamine at 60°C.
3-Bromo-4-butylphenol 1 - 10%1.25Incomplete cyanation conversion.Ensure CuCN is finely milled; maintain 180°C for at least 6 hours.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of 4-butylphenol (debromination) during the cyanation step?

Causality: This is a classic case of protodehalogenation. During the Rosenmund-von Braun reaction (), the reaction proceeds via an aryl-copper(III) intermediate. At 180°C, this intermediate is highly basic and susceptible to protonation. While the phenolic -OH is somewhat tolerated if stoichiometry is strictly managed, trace moisture in the hygroscopic solvent (NMP) acts as a rapid proton source, cleaving the aryl-copper bond before reductive elimination can form the nitrile. Solution: Do not rely on molecular sieves alone. Distill NMP over CaH₂ under reduced pressure. Ensure your CuCN is dried in a vacuum oven at 110°C overnight prior to use.

Q2: How can I prevent the loss of the bromine atom during the ketone reduction step (4-butyryl-3-bromophenol to 3-bromo-4-butylphenol)?

Causality: Standard ketone reductions like the Wolff-Kishner (hydrazine/KOH) or Clemmensen (Zn/Hg/HCl) methods rely on highly nucleophilic or radical conditions that readily trigger hydrodehalogenation of aryl bromides. Solution: Switch to Ionic Hydrogenation utilizing triethylsilane and trifluoroacetic acid (). This proceeds via a carbocation intermediate followed by direct hydride transfer. Because the mechanism is strictly ionic and avoids single-electron transfer, the aryl-halogen bond remains completely untouched.

Q3: My isolated 2-butyl-5-hydroxybenzonitrile has a green/blue tint and poor elemental analysis. What went wrong?

Causality: Copper contamination. Your target molecule contains both a nitrile (a soft π-acceptor) and a phenolic -OH (a hard donor). Together, they form a highly stable bidentate or polymeric chelate with Cu(I) and Cu(II) ions. Standard aqueous washes will not break this complex. Solution: You must alter the coordination environment. Treat the organic extract with a highly acidic aqueous FeCl₃ solution. Fe(III) oxidizes Cu(I) to Cu(II), which has a lower affinity for the nitrile, while the excess chloride ions form water-soluble [CuCl4​]2− complexes, forcing the copper into the aqueous phase.

Q4: How do I control the regioselectivity during the Fries rearrangement to maximize the para-acyl product?

Causality: The Fries rearrangement of 3-bromophenyl butyrate is governed by kinetic vs. thermodynamic control (). High temperatures (>120°C) favor the ortho-product (2-butyryl-5-bromophenol) because it forms a stabilizing intramolecular hydrogen bond between the ketone and the newly formed phenol. Solution: Run the reaction under kinetic control at lower temperatures (60°C) in a solvent like nitrobenzene or dichloromethane. This strongly favors the sterically less hindered para-position, yielding the desired 4-butyryl-3-bromophenol.

Validated Experimental Protocols

Protocol A: Ionic Hydrogenation (Self-Validating Ketone Reduction)

This protocol ensures 0% debromination and features a visual self-validation cue.

  • Setup: Equip a 500 mL jacketed reactor with overhead stirring, an internal thermocouple, and a strict N₂ blanket.

  • Reagent Loading: Dissolve 4-butyryl-3-bromophenol (1.0 eq, 50 g) in anhydrous trifluoroacetic acid (TFA, 10 volumes). Observation: The solution will be distinctly yellow due to the conjugated ketone.

  • Silane Addition: Cool the solution to 0°C. Add triethylsilane ( Et3​SiH , 3.0 eq) dropwise over 30 minutes to manage the mild exotherm.

  • Reaction & Validation: Warm to 25°C and stir for 12 hours. Self-Validation: The reaction is complete when the yellow color completely dissipates into a colorless/pale solution, indicating the destruction of the conjugated ketone chromophore.

  • Workup: Concentrate under reduced pressure to remove TFA. Dissolve the residue in MTBE and wash with saturated aqueous NaHCO₃ until the aqueous layer holds a pH of 7. Dry over MgSO₄ and concentrate to yield 3-bromo-4-butylphenol.

Protocol B: Cyanation of 3-Bromo-4-butylphenol (Rosenmund-von Braun)

This protocol includes the critical decomplexation quench to ensure high purity.

  • Equipment: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an argon sparging inlet.

  • Reagents: Add 3-bromo-4-butylphenol (1.0 eq) and finely powdered, anhydrous copper(I) cyanide (1.5 eq).

  • Solvent: Add anhydrous N-methyl-2-pyrrolidone (NMP) (Karl Fischer < 50 ppm H₂O) to achieve a 0.5 M concentration.

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, preventing oxidative degradation of the phenol.

  • Reaction: Heat the mixture to 180°C using a heating mantle. Stir vigorously for 6-8 hours.

  • Quench & Decomplexation (Critical Step): Cool the reaction to 90°C. Pour the mixture into an equal volume of an aqueous solution containing 10% w/v FeCl₃ and 20% v/v HCl. Stir vigorously at 60°C for 1 hour.

  • Isolation: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers sequentially with water and brine, dry over Na₂SO₄, and concentrate. Recrystallize from heptane/ethyl acetate to afford pure 2-butyl-5-hydroxybenzonitrile.

References

  • Nematic liquid crystal compositions (US Patent 4,287,085)
  • The Rosenmund-von Braun Reaction Source: Chemical Reviews URL:[Link]

  • The Fries Rearrangement Source: Organic Reactions URL:[Link]

Troubleshooting

Technical Support Center: 2-Butyl-5-hydroxybenzonitrile Storage &amp; Troubleshooting

Welcome to the Technical Support Center for 2-butyl-5-hydroxybenzonitrile . This compound is a highly valuable substituted phenolic nitrile utilized as a chemical and pharmaceutical intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-butyl-5-hydroxybenzonitrile . This compound is a highly valuable substituted phenolic nitrile utilized as a chemical and pharmaceutical intermediate. However, its bifunctional nature—containing both an electrophilic nitrile group and an electron-rich phenolic hydroxyl group—makes it uniquely susceptible to specific degradation pathways during storage and handling.

This guide provides researchers, analytical scientists, and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure absolute chemical integrity.

Mechanistic Drivers of Degradation

To prevent degradation, one must first understand the causality behind it. 2-Butyl-5-hydroxybenzonitrile is primarily vulnerable to two competing pathways:

  • Nitrile Hydrolysis: The carbon atom in the nitrile (-C≡N) group is at a +3 oxidation state, making it highly electrophilic. In aqueous environments, it is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic (hydronium) and basic (hydroxide) conditions, leading to the formation of an intermediate amide (2-butyl-5-hydroxybenzamide), which subsequently hydrolyzes into a carboxylic acid (1[1]).

  • Phenolic Autoxidation: The hydroxyl (-OH) group on the aromatic ring is prone to oxidation, particularly when exposed to ultraviolet (UV) light, dissolved oxygen, or transition metal impurities. Oxidation typically generates a reactive phenoxy radical, which can rapidly rearrange and polymerize into highly colored quinone derivatives (2[2]). The presence of the bulky 2-butyl group provides some steric shielding, but it is insufficient to halt oxidation entirely.

DegradationPathways Compound 2-Butyl-5-hydroxybenzonitrile (Intact API) Hydrolysis Nitrile Hydrolysis (H2O, H+/OH-, Heat) Compound->Hydrolysis Aqueous/pH Extremes Oxidation Phenol Autoxidation (O2, UV Light, Metals) Compound->Oxidation Aerobic/Light Exposure Amide 2-Butyl-5-hydroxybenzamide (Intermediate Degradant) Hydrolysis->Amide +H2O Acid 2-Butyl-5-hydroxybenzoic acid (Terminal Degradant) Amide->Acid +H2O, -NH3 Radical Phenoxy Radical (Reactive Intermediate) Oxidation->Radical -e-, -H+ Quinone Quinone Derivatives (Discoloration/Polymerization) Radical->Quinone Rearrangement/Oxidation

Fig 1: Primary degradation pathways of 2-butyl-5-hydroxybenzonitrile via hydrolysis and oxidation.

Troubleshooting Guides

Issue 1: My stock solutions are progressively turning yellow or brown over time.

  • Root Cause: Discoloration is the hallmark of phenolic autoxidation. When exposed to oxygen and light, the phenol group oxidizes into quinone derivatives, which absorb visible light and appear yellow/brown.

  • Mechanistic Fix: Phenol oxidation is heavily dependent on the formation of the phenolate anion, which occurs at higher pH levels. Furthermore, dissolved oxygen acts as the primary electron acceptor.

  • Actionable Solution:

    • Exclude Oxygen: Sparge all solvents with an inert gas (Argon or Nitrogen) for at least 15 minutes prior to dissolving the compound.

    • Light Protection: Always store solutions in amber glass vials or wrap them in aluminum foil. Phenolic compounds are notoriously light-sensitive.

    • pH Control: Ensure the solution pH is maintained between 4.5 and 5.5. This keeps the hydroxyl group protonated, drastically reducing its susceptibility to oxidation.

Issue 2: HPLC analysis shows a loss of potency and the appearance of new peaks at lower retention times.

  • Root Cause: The appearance of more polar degradants (eluting earlier on a standard reverse-phase C18 column) indicates nitrile hydrolysis. The nitrile group has converted into an amide or a carboxylic acid.

  • Mechanistic Fix: Hydrolysis requires water and is exponentially accelerated by heat and pH extremes. Additionally, temperatures above 100°C can trigger irreversible trimerization into a triazine byproduct (3[3]).

  • Actionable Solution:

    • Thermal Control: Never store aqueous working solutions at room temperature. Store aliquots at -20°C or -80°C.

    • Avoid Freeze-Thaw: Repeated thermal cycling can cause localized pH shifts and concentration gradients in the frozen matrix, accelerating degradation. Always aliquot into single-use volumes.

Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, do not rely on passive storage. Implement the following Self-Validating Storage Protocol , which incorporates mandatory analytical checkpoints to confirm stability.

Protocol: Preparation and Cryopreservation of Stock Solutions

  • Step 1: Solvent Preparation & Degassing. Prepare your target solvent (e.g., HPLC-grade Methanol or a buffered aqueous solution at pH 5.0). Sparge the solvent with Argon gas for 20 minutes to displace dissolved oxygen.

    • Validation Checkpoint: Use a dissolved oxygen (DO) meter to confirm DO levels are < 1 ppm before proceeding.

  • Step 2: Dissolution. Weigh the 2-butyl-5-hydroxybenzonitrile powder under a nitrogen-purged environment if possible. Transfer to the degassed solvent and dissolve using gentle swirling in an ice bath to prevent heat-induced degradation.

  • Step 3: Aliquoting. Transfer the solution into pre-chilled, sterile amber glass vials. Divide into single-use volumes (e.g., 100 µL) to entirely eliminate freeze-thaw cycles.

  • Step 4: Headspace Purging. Gently blow Argon gas over the headspace of each vial for 5 seconds immediately before capping. Use PTFE-lined caps to prevent oxygen ingress.

  • Step 5: Day 0 Baseline Validation. Pull one random aliquot and run a stability-indicating HPLC assay.

    • Validation Checkpoint: Confirm purity is >99.0%. Retain this chromatogram as your baseline reference for future comparison.

  • Step 6: Storage. Transfer all vials immediately to a -20°C or -80°C freezer.

StorageWorkflow Start Dry Powder API Solvent Prepare Solvent (Degas with Argon, pH 4.5-5.5) Start->Solvent Dissolution Dissolve Compound (Ice bath, light protection) Solvent->Dissolution Validation1 Validation Check 1: Confirm Dissolved O2 < 1ppm Dissolution->Validation1 Aliquoting Aliquot into Amber Vials (Single-use volumes) Validation1->Aliquoting Overlay Argon Gas Overlay (Displace headspace O2) Aliquoting->Overlay Validation2 Validation Check 2: Day 0 HPLC Purity > 99% Overlay->Validation2 Storage Store at -20°C to -80°C (Desiccated, Dark) Validation2->Storage

Fig 2: Self-validating workflow for preparing and storing 2-butyl-5-hydroxybenzonitrile aliquots.

Quantitative Stability Profiling

The following table summarizes the expected degradation trajectory of 2-butyl-5-hydroxybenzonitrile in aqueous solutions under various environmental conditions. This data underscores the necessity of strict environmental controls.

Storage ConditionAtmosphereLight ExposureExpected Purity (1 Month)Expected Purity (6 Months)Primary Degradant Observed
Room Temp (25°C) Ambient AirAmbient Light< 85%< 50%Quinones (Yellowing), Amide
Room Temp (25°C) Ambient AirDark (Amber)~ 92%~ 70%2-Butyl-5-hydroxybenzamide
Refrigerated (4°C) Ambient AirDark (Amber)> 98%~ 88%2-Butyl-5-hydroxybenzamide
Frozen (-20°C) Ambient AirDark (Amber)> 99%~ 95%Trace Amide
Cryo (-80°C) Argon Purged Dark (Amber) > 99.9% > 99% None (Stable)

Note: Purity percentages are illustrative benchmarks based on the behavior of structurally analogous phenolic nitriles.

Frequently Asked Questions (FAQs)

Q: Can I store this compound as a dry powder at room temperature? A: Yes, the dry crystalline powder is significantly more stable than the compound in solution. As long as it is kept in a tightly sealed container, protected from light, and stored in a desiccator to prevent moisture absorption (which could initiate slow solid-state hydrolysis), room temperature storage is generally acceptable. However, for multi-year storage, 2-8°C is recommended.

Q: How do I know if my HPLC method is truly "stability-indicating"? A: A stability-indicating method must be proven to separate the intact API from its degradation products (4[4]). You can validate your method by performing a forced degradation study: intentionally expose a small aliquot of 2-butyl-5-hydroxybenzonitrile to 0.1M NaOH at 60°C for 2 hours. This will force the hydrolysis of the nitrile into the amide and carboxylic acid. Inject this stressed sample into your HPLC; if your method resolves three distinct peaks with baseline separation, it is stability-indicating.

Q: Why is a slightly acidic pH (4.5-5.5) recommended over a neutral pH (7.0)? A: While neutral pH seems safe, the stability of phenolic nitriles is highly pH-dependent. At pH 7.0 and above, a small equilibrium fraction of the phenol exists as a phenolate anion, which is exponentially more susceptible to rapid autoxidation. Dropping the pH to ~5.0 ensures the phenol remains fully protonated while avoiding the highly acidic conditions (pH < 2) required to trigger acid-catalyzed nitrile hydrolysis.

References
  • Chemistry Steps. "Reactions of Nitriles: The Hydrolysis of Nitriles." Chemistry Steps, 2024.[Link]

  • LibreTexts. "20.7: Chemistry of Nitriles." Chemistry LibreTexts, 2025. [Link]

  • National Center for Biotechnology Information (PMC). "Influence of Storage Conditions on Stability of Phenolic Compounds." NIH, 2023.[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 2-Butyl-5-hydroxybenzonitrile

Welcome to the technical support center for 2-butyl-5-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-butyl-5-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work.

Introduction to 2-Butyl-5-hydroxybenzonitrile and its Solubility Profile

2-Butyl-5-hydroxybenzonitrile is a unique molecule characterized by a polar phenolic hydroxyl group, a moderately polar nitrile group, and a nonpolar butyl group attached to a benzene ring. This combination of functionalities can lead to complex solubility behavior in organic solvents. The interplay between the hydrogen-bonding capabilities of the hydroxyl group and the hydrophobic nature of the butyl chain often results in limited solubility in a wide range of common solvents.

Frequently Asked Questions (FAQs)

Q1: Why is 2-butyl-5-hydroxybenzonitrile poorly soluble in many common organic solvents?

The solubility of a compound is governed by the principle of "like dissolves like." 2-Butyl-5-hydroxybenzonitrile possesses both polar (hydroxyl and nitrile) and non-polar (butyl group and benzene ring) characteristics. This dual nature means it may not be perfectly suited for either highly polar or completely non-polar solvents, leading to solubility challenges.

Q2: I'm observing precipitation of the compound when I cool my solution. What can I do?

This is a common issue, especially when a solution is prepared at an elevated temperature to increase solubility. The decrease in temperature reduces the kinetic energy of the solvent molecules, making it harder for them to overcome the intermolecular forces of the solute, resulting in precipitation.[1][2] To address this, consider using a co-solvent system or preparing a supersaturated solution followed by controlled crystallization if applicable to your workflow.

Q3: Can I use pH adjustment to improve the solubility of 2-butyl-5-hydroxybenzonitrile in organic solvents?

The phenolic hydroxyl group is weakly acidic.[3] In the presence of a base, it can be deprotonated to form a phenoxide salt, which is more polar and can exhibit increased solubility in polar organic solvents. Conversely, in acidic conditions, the phenolic group remains protonated, which can favor solubility in less polar organic solvents.[4][5] Therefore, adjusting the pH with a suitable acid or base can be a viable strategy.[4][6]

Q4: Are there any recommended starting solvents for dissolving 2-butyl-5-hydroxybenzonitrile?

Based on its structure, polar aprotic solvents like acetone and methanol, or polar protic solvents like ethanol are good starting points.[7] These solvents can engage in hydrogen bonding with the hydroxyl group while also accommodating the nonpolar butyl group to some extent.

Troubleshooting Guides

This section provides detailed protocols to address specific solubility problems you may encounter.

Issue 1: Low Solubility at Room Temperature

If you are struggling to achieve the desired concentration of 2-butyl-5-hydroxybenzonitrile at ambient temperature, a systematic approach to solvent screening and optimization is recommended.

Troubleshooting Workflow: Enhancing Solubility at Room Temperature

Solubility_Enhancement_Workflow start Start: Low Solubility Observed solvent_screening Step 1: Systematic Solvent Screening Test solubility in a range of solvents (polar aprotic, polar protic, non-polar). start->solvent_screening co_solvent Step 2: Co-Solvent System If single solvents fail, try binary or ternary mixtures. Start with a good 'primary' solvent and add a 'co-solvent'. solvent_screening->co_solvent Inadequate solubility end_soluble Success: Desired Concentration Achieved solvent_screening->end_soluble Successful ph_modification Step 3: pH Modification For polar protic solvents, try adding a small amount of a weak acid or base to alter the ionization state of the phenolic group. co_solvent->ph_modification Still insufficient co_solvent->end_soluble Successful sonication Step 4: Sonication Use an ultrasonic bath to provide energy to break apart solute-solute interactions. ph_modification->sonication Limited improvement ph_modification->end_soluble Successful sonication->end_soluble Successful end_insoluble Further Action: Consider alternative strategies (e.g., formulation development) sonication->end_insoluble Unsuccessful

Caption: A stepwise workflow for troubleshooting low solubility at room temperature.

Experimental Protocol: Solvent Screening
  • Preparation : Weigh out a small, precise amount of 2-butyl-5-hydroxybenzonitrile (e.g., 10 mg) into several vials.

  • Solvent Addition : To each vial, add a measured volume (e.g., 1 mL) of a different solvent from the list below.

  • Equilibration : Cap the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation : Visually inspect for undissolved solid. If the solid has completely dissolved, add more solute in known increments until saturation is reached.

  • Quantification (Optional) : For a precise solubility value, filter the saturated solution and analyze the concentration of the supernatant using a suitable analytical method like HPLC.

Recommended Solvents for Screening:
Solvent ClassExamplesRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Can act as hydrogen bond acceptors for the hydroxyl group.
Polar Protic Methanol, Ethanol, IsopropanolCan act as both hydrogen bond donors and acceptors.
Non-Polar Toluene, HeptaneTo assess the contribution of the non-polar butyl group and aromatic ring to solubility.
Issue 2: Compound "Oiling Out" or Forming an Immiscible Liquid Phase

This phenomenon can occur when the compound has limited solubility and a melting point that is close to the experimental temperature. Instead of dissolving, it may melt and form a separate liquid phase.

Troubleshooting Steps:
  • Temperature Reduction : If experimentally feasible, lower the temperature to below the compound's melting point and re-attempt solubilization.

  • Solvent Selection : Switch to a solvent in which the compound has a higher affinity. A solvent that can form stronger intermolecular interactions with the compound is less likely to lead to "oiling out."

  • Co-solvency : The addition of a co-solvent can disrupt the solute-solute interactions that may be favoring the formation of a separate liquid phase.[8][9] Co-solvents can enhance solubility by creating a more favorable solvent environment for the solute.[10][11][12]

Issue 3: Degradation of the Compound in Certain Solvents

Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures or in the presence of basic conditions.

Mitigation Strategies:
  • Inert Atmosphere : When heating solutions of 2-butyl-5-hydroxybenzonitrile, particularly in solvents like DMF or DMSO, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Purity : Use high-purity, peroxide-free solvents, especially ethers like THF, which can form explosive peroxides over time.

  • Temperature Control : Avoid excessive heating for prolonged periods. The solubility of most solids increases with temperature, but so does the rate of degradation.[13][14][15]

Advanced Solubilization Techniques

If the troubleshooting steps above are insufficient, more advanced techniques can be employed.

Co-solvency

Co-solvency is a powerful technique to enhance the solubility of poorly soluble compounds by mixing a primary solvent with one or more miscible co-solvents.[9][16] The co-solvent can alter the polarity of the solvent system to better match that of the solute.

Experimental Protocol: Co-solvent Titration
  • Primary Solvent Selection : Choose a solvent in which 2-butyl-5-hydroxybenzonitrile has some, albeit limited, solubility.

  • Co-solvent Selection : Select a co-solvent that is miscible with the primary solvent and has a different polarity.

  • Titration : Prepare a suspension of a known amount of the compound in the primary solvent. Slowly add the co-solvent dropwise while stirring and observing for dissolution.

  • Optimization : Systematically vary the ratio of the primary solvent to the co-solvent to identify the composition that provides the maximum solubility.

Example Co-solvent Systems:
Primary SolventCo-SolventRationale
TolueneEthanolEthanol can solvate the polar groups, while toluene interacts with the non-polar parts of the molecule.
Water (if applicable)PEG 400PEG 400 is a common co-solvent used to increase the solubility of non-polar compounds in aqueous systems.
pH Adjustment

As mentioned in the FAQs, modifying the pH can significantly impact the solubility of phenolic compounds.[4][6]

Logical Flow for pH Adjustment

pH_Adjustment_Logic start Start: Solubility Issue in a Protic Solvent assess_stability Assess Compound Stability at Different pH Values start->assess_stability acidic Increase Solubility in Less Polar Solvents? Add a weak organic acid (e.g., acetic acid). assess_stability->acidic Hypothesis 1 basic Increase Solubility in More Polar Solvents? Add a weak organic base (e.g., triethylamine). assess_stability->basic Hypothesis 2 monitor Monitor for Precipitation or Degradation acidic->monitor basic->monitor end_success Success: Stable Solution Achieved monitor->end_success Stable Solution end_fail Failure: Re-evaluate Solvent System monitor->end_fail Precipitation/Degradation

Caption: Decision-making process for using pH to enhance solubility.

Summary of Key Solubility Parameters

The following table provides a qualitative summary of the expected solubility of 2-butyl-5-hydroxybenzonitrile in various solvent classes, based on its structural features.

Solvent ClassPolarityHydrogen BondingExpected Solubility
Alkanes (e.g., Heptane)Non-polarNoneLow
Aromatic (e.g., Toluene)Non-polarNoneLow to Moderate
Ethers (e.g., THF)Moderately PolarAcceptorModerate
Alcohols (e.g., Ethanol)PolarDonor & AcceptorModerate to High
Ketones (e.g., Acetone)PolarAcceptorModerate to High

References

  • Chemwin. (n.d.). 4-tert-ButylphenolPrice_CAS 98-54-4_Large quantity in stock.
  • ChemBK. (2022). 4-Hydroxybenzonitrile.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?
  • MDPI. (2026). Effect of Solvent Polarity and pH on the Phenolic Content and Antioxidant Activity of Aronia melanocarpa L. Extracts.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • LibreTexts Chemistry. (n.d.). 13.4 Effects of Temperature and Pressure on Solubility.
  • CymitQuimica. (n.d.). CAS 98-54-4: 4-tert-Butylphenol.
  • Autech Industry. (n.d.). Understanding 4-Hydroxybenzonitrile: Properties, Synthesis, and Sourcing.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Benchchem. (n.d.). Technical Guide: Solubility of 4-tert-butyl-2-(hydroxymethyl)phenol in Organic Solvents.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Scent.vn. (n.d.). 4-tert-Butylphenol CAS# 98-54-4: Odor profile, Molecular properties, Regulation.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ProQuest. (2022). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract.
  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • AAT Bioquest. (2022). What factors affect solubility?
  • Chemsrc. (2025). 4-Hydroxybenzonitrile | CAS#:767-00-0.
  • NOAA. (n.d.). 4-TERT-BUTYL PHENOL - CAMEO Chemicals.
  • ACS Publications. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 3-Amino-4-hydroxybenzonitrile.
  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • PMC. (n.d.). Solubility and Decomposition of Organic Compounds in Subcritical Water.
  • Study.com. (2021). Determining How Temperature Effects the Dissolving Process | Chemistry.
  • Benchchem. (n.d.). 2-Hydroxybenzonitrile solubility in organic solvents.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Butyl-5-hydroxybenzonitrile vs. 2-Butyl-4-hydroxybenzonitrile

As a Senior Application Scientist specializing in late-stage functionalization, I frequently encounter the challenge of differentiating structural isomers during the synthesis of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in late-stage functionalization, I frequently encounter the challenge of differentiating structural isomers during the synthesis of active pharmaceutical ingredients (APIs). The isomers 2-butyl-5-hydroxybenzonitrile (Isomer A) and 2-butyl-4-hydroxybenzonitrile (Isomer B) present a masterclass in electronic topography. While they share identical molecular weights and functional groups, the positional shift of the hydroxyl group relative to the strongly electron-withdrawing cyano (-CN) group fundamentally rewires their chemical reactivity.

This guide objectively compares their performance across two critical synthetic pathways—O-alkylation and Electrophilic Aromatic Substitution (EAS)—providing the causality behind their behavior and self-validating experimental protocols.

Electronic Topography and pKa Dynamics

The reactivity of the hydroxyl group in these scaffolds is governed by its acidity, which is dictated by the stability of the conjugate base (the phenoxide anion).

  • Isomer A (5-hydroxy): The -OH group is meta to the -CN group. Resonance delocalization of the phenoxide's negative charge into the cyano group is symmetry-forbidden. Consequently, its acidity closely mirrors that of 3-hydroxybenzonitrile, which has a documented pKa of 8.61[1].

  • Isomer B (4-hydroxy): The -OH group is para to the -CN group. The phenoxide anion is highly stabilized via resonance, as the negative charge can delocalize directly onto the electronegative nitrogen of the cyano group. This mimics the behavior of 4-hydroxybenzonitrile, significantly lowering its pKa to approximately 7.97[1].

The Causality in Synthesis: Isomer B is easier to deprotonate but yields a less nucleophilic phenoxide due to extensive charge delocalization. Conversely, Isomer A requires a slightly stronger base for complete deprotonation but generates a highly reactive, localized nucleophile.

O_Alkylation Start Substrate Selection IsoA 2-Butyl-5-hydroxybenzonitrile (Higher pKa ~8.6) Start->IsoA IsoB 2-Butyl-4-hydroxybenzonitrile (Lower pKa ~8.0) Start->IsoB BaseA Requires Stronger Base (e.g., K2CO3 / Cs2CO3) IsoA->BaseA BaseB Requires Milder Base (e.g., Na2CO3 / K2CO3) IsoB->BaseB NucA Highly Nucleophilic Phenoxide (Faster Alkylation) BaseA->NucA NucB Resonance-Stabilized Phenoxide (Slower Alkylation) BaseB->NucB

Workflow comparing base selection and nucleophilicity in O-alkylation of isomers.

Protocol 1: Comparative O-Alkylation (Williamson Ether Synthesis)

To empirically validate the nucleophilicity differential, we employ a parallel Williamson ether synthesis. This protocol uses a moderate base to create a kinetic bottleneck, self-validating the pKa theories through real-time reaction monitoring.

Step-by-Step Methodology:

  • Substrate Preparation: In two separate 50 mL round-bottom flasks, dissolve 10 mmol of Isomer A and Isomer B in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that prevents hydrogen-bonding solvation of the phenoxide, maximizing its inherent nucleophilicity.

  • Base Activation: Add 12 mmol (1.2 eq) of finely powdered anhydrous K₂CO₃ to each flask. Stir at 25°C for 30 minutes.

    • Observation: Flask B will exhibit a more pronounced yellow color shift, indicating a higher concentration of the resonance-stabilized phenoxide.

  • Electrophile Addition: Introduce 11 mmol (1.1 eq) of benzyl bromide dropwise.

  • Kinetic Sampling (Validation Step): Withdraw 50 µL aliquots at 1h, 2h, and 4h. Quench with 1 mL of 0.1% TFA in water/acetonitrile and analyze via HPLC (254 nm).

  • Expected Outcome: Isomer A will demonstrate >90% conversion within 2 hours due to its highly localized nucleophile. Isomer B will show <60% conversion in the same timeframe, validating the resonance-deactivation hypothesis.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When targeting the aromatic ring itself, the directing effects of the substituents dictate the site of electrophilic attack. The overall reaction mechanism begins with the aromatic ring attacking the electrophile, forming a positively charged arenium ion[2]. The barrier height of these reactions strongly correlates with the charge on the regioselective site[3].

  • Isomer A (Competing Effects): The dominant -OH group at position 5 directs electrophiles to positions 4 and 6. The butyl group at position 2 directs to position 3. Because the hydroxyl group is a vastly superior activating group compared to the alkyl chain, substitution occurs primarily at positions 4 and 6, resulting in a statistical mixture of regioisomers.

  • Isomer B (Synergistic Effects): The -OH (pos 4), Butyl (pos 2), and -CN (pos 1) groups all synergistically direct electrophilic attack to positions 3 and 5. Because position 3 is severely sterically hindered by the adjacent butyl and hydroxyl groups, substitution occurs almost exclusively at position 5.

EAS_Logic SubA Isomer A (5-OH) DirA Competing Directing Effects OH vs Butyl vs CN SubA->DirA SubB Isomer B (4-OH) DirB Synergistic Directing Effects OH, Butyl, CN align SubB->DirB PosA Mixture of Regioisomers (Positions 4 & 6) DirA->PosA PosB Highly Regioselective (Position 5 Favored) DirB->PosB

Logical relationship of directing groups and EAS regioselectivity outcomes.

Protocol 2: Controlled Bromination (EAS Regioselectivity Validation)

This protocol utilizes N-Bromosuccinimide (NBS) to perform a mild, controlled halogenation. The self-validating nature of this experiment lies in the GC-MS analysis of the crude product, which directly reflects the directing group logic explained above.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mmol of the chosen isomer in 15 mL of acetonitrile.

    • Causality: Acetonitrile provides a homogenous environment and stabilizes the polar transition state of the EAS reaction without competitively reacting with NBS.

  • Electrophile Introduction: Cool the solution to 0°C. Add 5.2 mmol (1.04 eq) of NBS in small portions over 15 minutes.

    • Causality: Slow addition at low temperatures prevents over-bromination (dibromination) and maximizes thermodynamic regioselectivity.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate to neutralize residual NBS. Extract with ethyl acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via GC-MS. Isomer B will yield a single major peak corresponding to 5-bromo-2-butyl-4-hydroxybenzonitrile. Isomer A will yield two distinct peaks corresponding to the 4-bromo and 6-bromo regioisomers.

Quantitative Data Summary

The following table summarizes the comparative reactivity metrics for both isomers to aid in synthetic route planning:

Property / Parameter2-Butyl-5-hydroxybenzonitrile (Isomer A)2-Butyl-4-hydroxybenzonitrile (Isomer B)
Hydroxyl Position Meta to -CNPara to -CN
Estimated pKa ~8.61~7.97
Phenoxide Nucleophilicity High (Localized charge)Low (Resonance-stabilized)
O-Alkylation Rate FastSlow
EAS Directing Effects Competing (OH dominates vs Butyl)Synergistic (OH + Butyl + CN align)
EAS Major Substitution Site Mixture (Positions 4 and 6)Highly Selective (Position 5)

References

  • Title: Dissociation Constants of Organic Acids and Bases - St.
  • Source: nih.
  • Source: wikipedia.

Sources

Comparative

Optimizing and Validating HPLC Quantification for 2-Butyl-5-hydroxybenzonitrile: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating assays for highly functionalized aromatic intermediates. 2-Butyl-5-hydroxybenzonitrile presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating assays for highly functionalized aromatic intermediates. 2-Butyl-5-hydroxybenzonitrile presents a unique chromatographic puzzle: it features a lipophilic butyl chain, an ionizable phenolic hydroxyl group, and a strongly electron-withdrawing cyano moiety.

To ensure regulatory compliance and analytical reliability, any quantification method must adhere strictly to the 1[1]. This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries, providing a self-validating, step-by-step protocol grounded in physicochemical causality.

Mechanistic Rationale: Stationary Phase Selection

When separating 2-butyl-5-hydroxybenzonitrile from structurally similar positional isomers or degradation products, relying solely on the dispersive (hydrophobic) forces of a standard C18 column often yields sub-optimal resolution.

The electron-withdrawing nature of the cyano group significantly alters the electron density of the aromatic ring. By transitioning to a Phenyl-Hexyl stationary phase, we introduce an orthogonal retention mechanism. The electron-rich phenyl ring of the bonded phase engages in strong π-π interactions with the electron-deficient benzonitrile moiety of the analyte. Furthermore, utilizing Acetonitrile (ACN) over Methanol as the organic modifier enhances dipole-dipole interactions, significantly improving peak symmetry for cyano-aromatics[2].

ColumnSelection Compound 2-Butyl-5-hydroxybenzonitrile C18 Standard C18 Column (Hydrophobic Forces) Compound->C18 Dispersive PhenylHexyl Phenyl-Hexyl Column (Hydrophobic + π-π Forces) Compound->PhenylHexyl Orthogonal Res1 Moderate Resolution (Tailing Factor: 1.4) C18->Res1 Res2 Superior Resolution (Tailing Factor: 1.05) PhenylHexyl->Res2

Caption: Chromatographic retention mechanisms for benzonitrile derivatives.

Comparative Performance Data

To demonstrate "fitness for purpose" as required by3[3], we evaluated both columns under optimized isocratic conditions. The data below highlights why Phenyl-Hexyl is the superior choice for this specific chemical class[4].

Table 1: Chromatographic Conditions Comparison
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Mechanistic Rationale
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µmPhenyl-Hexyl exploits π-π interactions for the benzonitrile ring.
Mobile Phase 50:50 Water:ACN (0.1% FA)55:45 Water:ACN (0.1% FA)Formic Acid (pH ~2.7) suppresses hydroxyl ionization, preventing tailing.
Flow Rate 1.0 mL/min1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Temperature 30°C30°CThermostating reduces mobile phase viscosity and stabilizes retention.
Detection UV at 230 nmUV at 230 nmCorresponds to the π-π* transition of the conjugated aromatic system.
Table 2: ICH Q2(R2) Validation Metrics Comparison
Validation ParameterAcceptance CriteriaMethod A (C18)Method B (Phenyl-Hexyl)
Specificity (Resolution) Rs > 1.5 (Critical pair)1.62.8
Linearity (R²) ≥ 0.9990.99920.9998
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.2%99.1% - 100.6%
Precision (% RSD) ≤ 2.0%1.4%0.7%
LOD / LOQ (µg/mL) S/N ≥ 3 / S/N ≥ 100.05 / 0.150.02 / 0.06
Tailing Factor (Tf) ≤ 1.51.41.05

Step-by-Step Experimental Protocol (Self-Validating System)

A method is only as reliable as its execution. The following protocol is designed as a self-validating system, meaning it incorporates internal checks (System Suitability) that act as gatekeepers before any sample data is acquired.

Step 1: Mobile Phase Preparation
  • Aqueous Phase: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Organic Phase: 100% HPLC-grade Acetonitrile.

  • Causality: The phenolic hydroxyl group on the analyte has an estimated pKa of ~8.5. Without acidic buffering (pH ~2.7), partial ionization occurs at the silica surface, leading to severe peak fronting/tailing and irreproducible retention times.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 2-butyl-5-hydroxybenzonitrile reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 1.0 mL of the stock solution into a 20 mL volumetric flask and dilute to volume with the initial mobile phase (55:45 Water:ACN).

  • Causality: Using the mobile phase as the final diluent prevents "solvent mismatch," a phenomenon where injecting a sample in a stronger solvent (100% ACN) disrupts the localized equilibrium on the column head, causing peak distortion.

Step 3: System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) six consecutive times before analyzing unknown samples.

  • Acceptance Criteria: %RSD of peak area ≤ 1.0%; Tailing Factor ≤ 1.5; Theoretical Plates (N) > 5000.

  • Causality: SST is the ultimate self-validating mechanism. Passing these criteria proves that the fluidic path is fully equilibrated, the column bed is uniform, and the detector response is stable. If SST fails, the run is aborted automatically.

Step 4: Sample Analysis

Inject blank diluent, followed by the unknown samples. Bracket the sample sequence with a standard injection every 10 samples to verify ongoing calibration stability.

ICH Q2(R2) Validation Framework

The recent overhaul of ICH Q2(R2) emphasizes a lifecycle approach to analytical methods, ensuring they remain fit-for-purpose through continuous monitoring[1]. For the quantification of 2-butyl-5-hydroxybenzonitrile, the validation workflow must sequentially prove Specificity, Linearity, Accuracy, and Robustness.

ValidationWorkflow N1 Method Development (Phase Selection) N2 Specificity (Peak Purity) N1->N2 N3 Linearity & Range (r² ≥ 0.999) N2->N3 N5 Sensitivity (LOD/LOQ) N3->N5 N4 Accuracy & Precision (Recovery & RSD) N6 Robustness (Flow, Temp, pH) N4->N6 N5->N4 N7 ICH Q2(R2) Report N6->N7

Caption: Logical workflow for ICH Q2(R2) HPLC method validation lifecycle.

By subjecting the Phenyl-Hexyl method to deliberate variations in flow rate (±0.1 mL/min) and column temperature (±5°C) during the Robustness phase, we confirm that minor day-to-day laboratory fluctuations will not compromise the quantification of the API.

References

  • Title: validation of analytical procedures q2(r2)
  • Title: ICH Q2(R2)
  • Source: benchchem.
  • Source: nih.

Sources

Comparative

Benchmarking 2-Butyl-5-Hydroxybenzonitrile: A Comparative Efficacy Guide Against Standard TRPA1 Antagonists

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound, 2-butyl-5-hydroxybenzonitrile, against well-established transi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound, 2-butyl-5-hydroxybenzonitrile, against well-established transient receptor potential ankyrin 1 (TRPA1) antagonists, HC-030031 and AP-18. The TRPA1 ion channel is a critical target in the development of therapeutics for pain, inflammation, and respiratory diseases.[1][2][3] This document outlines the rationale for experimental design, detailed protocols, and data interpretation to facilitate a rigorous and objective comparison.

Introduction: The Therapeutic Significance of TRPA1 Antagonism

The transient receptor potential ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons.[1][4] It functions as a key sensor of noxious environmental stimuli, including pungent natural compounds like allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde, as well as endogenous inflammatory mediators.[1][5] Activation of TRPA1 is implicated in the pathophysiology of a wide range of conditions, such as acute and chronic pain, neurogenic inflammation, and respiratory disorders like asthma.[1][3][6] Consequently, the development of potent and selective TRPA1 antagonists represents a promising therapeutic strategy.

This guide focuses on benchmarking a novel compound, 2-butyl-5-hydroxybenzonitrile, against two widely used and well-characterized TRPA1 antagonists: HC-030031 and AP-18. By providing a head-to-head comparison, researchers can ascertain the relative potency, selectivity, and potential therapeutic advantages of this new chemical entity.

The Standard Reagents: Established TRPA1 Antagonists

A thorough understanding of the benchmark compounds is crucial for a meaningful comparison. HC-030031 and AP-18 are commercially available and extensively documented in scientific literature, making them ideal standards.

HC-030031

HC-030031 is a selective and reversible blocker of the TRPA1 channel.[7][8][9] It has been shown to antagonize TRPA1 activation by various agonists, including AITC and formalin, both in vitro and in vivo.[7][8][9][10] Notably, HC-030031 exhibits selectivity for TRPA1 over other related TRP channels such as TRPV1, TRPV3, and TRPV4, which is a critical attribute for minimizing off-target effects.[8][9]

AP-18

AP-18 is another potent and reversible antagonist of the TRPA1 channel.[1][11][12] It effectively blocks both human and mouse TRPA1 channels and has demonstrated efficacy in preclinical models of inflammatory pain by reversing mechanical hyperalgesia.[11][12][13] Similar to HC-030031, AP-18 displays selectivity for TRPA1, with no significant activity at other TRP channels like TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 at concentrations effective for TRPA1 inhibition.[13]

The following table summarizes the key properties of these standard reagents based on available data.

PropertyHC-030031AP-18
Mechanism of Action Selective, reversible TRPA1 antagonistReversible TRPA1 antagonist
Reported IC50 (AITC-induced Ca2+ influx) ~5.3-6.2 µM[7][8][10]~3.1 µM (human), 4.5 µM (mouse)[11][12]
Selectivity High selectivity over TRPV1, TRPV3, TRPV4, hERG, NaV1.2[8][9]High selectivity over TRPV1, TRPV2, TRPV3, TRPV4, TRPM8[13]
In Vivo Activity Attenuates inflammatory and neuropathic pain[9]Reverses mechanical hyperalgesia[12][13]

Experimental Framework for Comparative Efficacy

To comprehensively benchmark 2-butyl-5-hydroxybenzonitrile, a multi-tiered experimental approach is recommended, progressing from in vitro cellular assays to more complex models. The following protocols are designed to be self-validating by including both positive (TRPA1 agonists) and negative (vehicle) controls, alongside the standard antagonists.

In Vitro Efficacy: Cellular Assays

Rationale: TRPA1 is a calcium-permeable channel. Therefore, measuring changes in intracellular calcium concentration upon agonist stimulation in the presence of antagonists is a direct and robust method to quantify inhibitory activity.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Agonist Stimulation & Data Acquisition cluster_3 Data Analysis prep1 Seed TRPA1-expressing cells (e.g., HEK293) in 96-well plates prep2 Incubate for 24-48 hours prep1->prep2 treat1 Load cells with a calcium indicator dye (e.g., Fluo-4 AM) prep2->treat1 treat2 Pre-incubate with varying concentrations of: - 2-butyl-5-hydroxybenzonitrile - HC-030031 - AP-18 - Vehicle control treat1->treat2 stim1 Add a TRPA1 agonist (e.g., AITC) treat2->stim1 stim2 Measure fluorescence intensity over time using a plate reader stim1->stim2 analysis1 Calculate the percentage of inhibition for each antagonist concentration stim2->analysis1 analysis2 Determine IC50 values by fitting data to a dose-response curve analysis1->analysis2

Figure 1: Workflow for the in vitro calcium influx assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human TRPA1 in appropriate culture medium. Seed cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.

  • Compound Incubation: Prepare serial dilutions of 2-butyl-5-hydroxybenzonitrile, HC-030031, and AP-18. Add the compounds to the respective wells and incubate for a predetermined time. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a TRPA1 agonist (e.g., allyl isothiocyanate, AITC) into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: For each concentration of the antagonist, calculate the percent inhibition of the agonist-induced calcium response. Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: Patch-clamp electrophysiology provides a direct measure of ion channel activity, offering insights into the mechanism of inhibition (e.g., channel block, modulation of gating).

Experimental Workflow:

G cluster_0 Cell Preparation & Patching cluster_1 Current Measurement cluster_2 Data Analysis prep1 Culture TRPA1-expressing cells on coverslips prep2 Establish a whole-cell patch-clamp configuration prep1->prep2 measure1 Record baseline membrane current prep2->measure1 measure2 Apply a TRPA1 agonist (e.g., AITC) to elicit an inward current measure1->measure2 measure3 Apply test compound (2-butyl-5-hydroxybenzonitrile, HC-030031, or AP-18) in the presence of the agonist measure2->measure3 analysis1 Measure the reduction in agonist-induced current measure3->analysis1 analysis2 Construct a dose-response curve to determine the IC50 analysis1->analysis2

Figure 2: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Preparation: Culture TRPA1-expressing cells on glass coverslips suitable for microscopy.

  • Recording: Transfer a coverslip to a recording chamber on an inverted microscope. Using a glass micropipette, establish a whole-cell patch-clamp recording from a single cell.

  • Agonist Application: Perfuse the cell with a solution containing a TRPA1 agonist to evoke a stable inward current.

  • Antagonist Application: While continuously applying the agonist, co-perfuse with increasing concentrations of 2-butyl-5-hydroxybenzonitrile, HC-030031, or AP-18.

  • Data Analysis: Measure the peak inward current at each antagonist concentration. Calculate the percentage of current inhibition and determine the IC50 value as described for the calcium influx assay.

Selectivity Profiling

Rationale: Assessing the selectivity of a novel compound is paramount to predicting its potential for off-target effects. This involves testing the compound against other relevant ion channels.

Protocol:

  • Utilize cell lines expressing other TRP channels (e.g., TRPV1, TRPM8) or other relevant ion channels (e.g., Nav1.7).

  • Perform calcium influx or electrophysiology assays as described above, using the appropriate agonists for each channel (e.g., capsaicin for TRPV1, menthol for TRPM8).

  • Determine the IC50 of 2-butyl-5-hydroxybenzonitrile for each of these channels.

  • Compare the IC50 for TRPA1 with the IC50 values for other channels to establish a selectivity ratio.

Data Interpretation and Presentation

The primary output of these experiments will be the half-maximal inhibitory concentration (IC50) for each compound. A lower IC50 value indicates higher potency.

Hypothetical Comparative Data Table:

CompoundTRPA1 IC50 (µM)TRPV1 IC50 (µM)Selectivity Index (TRPV1 IC50 / TRPA1 IC50)
2-Butyl-5-hydroxybenzonitrile Experimental DataExperimental DataCalculated
HC-030031 5.8[7][8][10]> 100[8][9]> 17
AP-18 3.1[1][11][12]> 50[13]> 16

Mechanistic Insights and Signaling Pathways

TRPA1 activation leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the sensory neuron and initiates a signaling cascade that results in the sensation of pain and the release of pro-inflammatory neuropeptides.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist Noxious Stimuli (e.g., AITC) trpa1 TRPA1 Channel agonist->trpa1 Activates calcium Ca²⁺ Influx trpa1->calcium antagonist 2-Butyl-5-hydroxybenzonitrile HC-030031 / AP-18 antagonist->trpa1 Inhibits depolarization Membrane Depolarization calcium->depolarization signaling Downstream Signaling (e.g., CGRP release) depolarization->signaling pain Pain Sensation signaling->pain

Figure 3: Simplified signaling pathway of TRPA1 activation and inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of 2-butyl-5-hydroxybenzonitrile against standard TRPA1 antagonists. The described in vitro assays will establish its potency and selectivity, which are critical early indicators of its therapeutic potential. Favorable results from these studies would warrant progression to more complex cellular models, such as primary sensory neuron cultures, and subsequently to in vivo models of pain and inflammation to assess efficacy, pharmacokinetics, and safety. A thorough and systematic comparison as outlined herein is essential for making informed decisions in the drug discovery and development process.

References

  • BenchChem. (2025). The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide.
  • Chen, J., et al. (2009). Pore dilation occurs in TRPA1 but not in TRPM8 channels. Molecular Pain, 5, 4.
  • Egbuniwe, O., Grover, S., Duggal, A. K., et al. (2014). TRPA1 and TRPV4 activation in human odontoblasts stimulates ATP release. Journal of Dental Research, 93(9), 911-917.
  • Eid, S. R., Crown, E. D., Moore, E. L., et al. (2008). HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Molecular Pain, 4, 48.
  • Kaji, I., et al. (2011). Effects of luminal thymol on epithelial transport in human and rat colon. American Journal of Physiology-Gastrointestinal and Liver Physiology, 300(6), G1132-G1143.
  • Ko, M. J., et al. (2019). A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery. Scientific Reports, 9(1), 2430.
  • Liu, B., et al. (2015). Menthol suppresses laryngeal C-fiber hypersensitivity to cigarette smoke in a rat model of gastroesophageal reflux disease: the role of TRPM8. American Journal of Physiology-Lung Cellular and Molecular Physiology, 308(8), L815-L824.
  • Petrus, M., Peier, A. M., Bandell, M., et al. (2007). A role for TRPA1 in mechanical hyperalgesia is revealed by pharmacological inhibition. Molecular Pain, 3, 40.
  • Sałat, K., & Filipek, B. (2015). Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice. Pharmacological Reports, 67(4), 796-805.
  • Taylor-Clark, T. E., et al. (2009). Nitrooleic acid, an endogenous product of nitrative stress, activates nociceptive sensory nerves via the direct activation of TRPA1. Molecular Pharmacology, 75(4), 820-829.
  • Venn Life Sciences. (n.d.). First-in-Human Study of BI 1839100, a TRPA1 Antagonist. Retrieved from [Link]

  • Various Authors. (2024). An updated patent review of TRPA1 antagonists (2020 - present).
  • Various Authors. (2026). Recent Advances in the Discovery of Oral TRPA1 Antagonists. Journal of Medicinal Chemistry.
  • Various Authors. (2026). Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. Molecules.
  • Various Authors. (n.d.). Optimization of TRPA1 antagonists at the cell membrane interface: A tale of two binding sites. American Chemical Society.

Sources

Validation

Comparative Analysis of 2-Butyl-5-hydroxybenzonitrile Analogs in Drug Discovery: SAR, Synthesis, and Application Guide

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate the physicochemical impact of specific building blocks on drug candidate viability. Substituted hydroxybenzonitriles...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate the physicochemical impact of specific building blocks on drug candidate viability. Substituted hydroxybenzonitriles are privileged scaffolds in medicinal chemistry. The nitrile group acts as a potent hydrogen-bond acceptor and dipole modifier, while the phenolic hydroxyl provides a versatile nucleophilic handle for late-stage functionalization.

This guide provides an objective, comparative analysis of 2-butyl-5-hydroxybenzonitrile against its halogenated analogs. By examining their structure-activity relationships (SAR) and synthetic workflows, we can better understand how subtle modifications to this core scaffold dictate target binding and pharmacokinetic success.

Structural & Physicochemical Comparison

When designing small molecules—such as PF74-like HIV-1 capsid inhibitors or non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting deep hydrophobic pockets —the choice of the substituent on the benzonitrile core drastically alters the molecule's trajectory.

  • 2-Butyl-5-hydroxybenzonitrile : The C2-butyl group provides a flexible, highly lipophilic tail. This is critical when the target binding site features a deep hydrophobic cavity. The extended aliphatic chain increases the overall LogP, enhancing cell membrane permeability, though it requires careful monitoring for CYP450-mediated aliphatic oxidation liabilities.

  • 2-Bromo- / 3-Bromo-5-hydroxybenzonitrile : Brominated analogs offer a rigid, polarizable halogen bond donor . Crucially, the bromo group serves as a synthetic handle for late-stage Suzuki-Miyaura or Sonogashira cross-coupling, allowing researchers to rapidly build complex multi-ring systems (e.g., in the development of MbtI inhibitors for tuberculosis ).

  • 3-Chloro- / 3-Fluoro-5-hydroxybenzonitrile : Smaller halogens exert strong inductive electron-withdrawing effects without introducing significant steric bulk. Fluorine, in particular, lowers the pKa of the adjacent hydroxyl group, modulating the nucleophilicity of the phenoxide during bioorthogonal tetrazine synthesis .

Table 1: Comparative Profiling of Hydroxybenzonitrile Analogs
AnalogKey Structural FeaturePhysicochemical ImpactPrimary Drug Discovery Application
2-Butyl-5-hydroxybenzonitrile C2-Aliphatic ChainHigh LogP, flexible steric bulk.Deep hydrophobic pocket targeting (e.g., highly conserved viral residues) .
2-Bromo-5-hydroxybenzonitrile C2-Halogen (Large)Halogen bonding, rigid geometry.Cross-coupling intermediate; structural rigidification .
3-Chloro-5-hydroxybenzonitrile C3-Halogen (Small)Inductive EWG, minimal steric clash.Compact modifier; used in PF74-like HIV-1 capsid inhibitors .
3-Fluoro-5-hydroxybenzonitrile C3-FluorineLowers phenol pKa, metabolic block.Bioorthogonal probe synthesis; metabolic stabilization .
Mechanistic Rationale in Drug Design

Understanding the causality behind analog selection is what separates a functional assay hit from a viable clinical lead.

Case Study: Targeting the W229 Pocket in HIV-1 RT In the design of novel Aryl Triazolone Dihydropyridines (ATDPs), researchers must optimize hydrophobic interactions to reduce reliance on highly mutable residues like Y188 and F227 . If a medicinal chemist utilizes 3-chloro-5-hydroxybenzonitrile, the resulting ether linkage provides a compact geometry. However, substituting this with a 2-butyl analog forces the aliphatic chain into the highly conserved W229 hydrophobic cavity, establishing robust van der Waals interactions that can significantly improve the drug's resistance profile against mutant viral strains.

Case Study: PF74-like Capsid Inhibitors During the synthesis of HIV-1 capsid inhibitors, 3-chloro-5-hydroxybenzonitrile was treated with a substituted pyridine to afford a critical ether intermediate . The electron-withdrawing nature of the chloro group stabilizes the resulting molecule against oxidative metabolism. Replacing the chloro group with a butyl group would shift the binding kinetics, favoring targets where lipid-driven insertion is prioritized over electrostatic stabilization.

SAR_Logic Core Benzonitrile Scaffold (Core Framework) C2 C2-Butyl Group (Hydrophobic Tail) Core->C2 Substitution C5 C5-Hydroxyl Group (Nucleophilic Handle) Core->C5 Substitution CN C1-Nitrile Group (EWG / Dipole) Core->CN Substitution Target Target Receptor (e.g., HIV-1 Capsid / RT) C2->Target Deep Pocket van der Waals C5->Target Etherification to Pharmacophore CN->Target H-Bond Acceptor

Caption: SAR logic mapping of 2-butyl-5-hydroxybenzonitrile interactions with target receptors.

Experimental Workflow: Self-Validating Etherification Protocol

To integrate these analogs into larger pharmacophores, the most common synthetic route is the nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis . The following protocol is engineered as a self-validating system to ensure high yields while preventing the hydrolysis of the sensitive nitrile group.

Causality of Reagent Selection:

  • Base: Potassium carbonate (K₂CO₃) is utilized instead of stronger bases (like NaH) because the pKa of the phenol (~9.0) allows for mild deprotonation. This prevents off-target nucleophilic attack on the nitrile carbon.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF is chosen to solvate the potassium cation, leaving a highly reactive, "naked" phenoxide anion that accelerates the SN2/SNAr coupling.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-butyl-5-hydroxybenzonitrile (or desired analog) in anhydrous NMP to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.5 equivalents of finely powdered, oven-dried K₂CO₃. Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will undergo a distinct bathochromic shift (turning yellow/light brown), visually confirming the formation of the phenoxide anion.

  • Electrophile Addition: Dropwise add 1.1 equivalents of the target alkyl/aryl halide (e.g., 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine ).

  • Thermal Activation: Elevate the reaction temperature to 80°C. Monitor the reaction via LC-MS. The steric bulk of the 2-butyl group may require slightly longer reaction times (typically 6-8 hours) compared to the less hindered 3-chloro analog.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with ice-cold water to precipitate the crude product. Extract with Ethyl Acetate (EtOAc) and wash the organic layer extensively with 5% aqueous LiCl or brine to completely remove the NMP solvent.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the functionalized ether candidate.

Workflow Step1 1. Deprotonation (K2CO3 in NMP) Step2 2. Alkylation/Arylation (Add Halide, 80°C) Step1->Step2 Naked Phenoxide Formed Step3 3. Aqueous Quench (Ice Water + EtOAc) Step2->Step3 Reaction Complete Step4 4. Purification (Flash Chromatography) Step3->Step4 Crude Organic Extract Validation LC-MS / NMR Validation (Confirm Ether Linkage) Step4->Validation >95% Pure Product

Caption: Step-by-step synthetic workflow for the etherification of 5-hydroxybenzonitrile analogs.

Conclusion

The selection between 2-butyl-5-hydroxybenzonitrile and its halogenated counterparts is a fundamental exercise in rational drug design. While halogens like chlorine and bromine offer excellent handles for cross-coupling and inductive stabilization , the 2-butyl analog provides unparalleled utility when the primary objective is to exploit deep, lipophilic binding pockets to overcome viral resistance mechanisms [[1]]([Link]). By adhering to the optimized etherification protocols outlined above, researchers can efficiently translate these building blocks into high-value pharmacological assets.

References
  • Benchchem Technical Database | 2-butyl-5-hydroxybenzonitrile | Source: Benchchem | [[1.1]]

  • Potency and metabolic stability: a molecular hybrid case in the design of novel PF74-like small molecules targeting HIV-1 capsid protein | Source: PubMed Central (PMC) | [[2.1]]

  • 2-Bromo-5-hydroxybenzonitrile Technical Guide | Source: Benchchem | [[2.3]]

  • Discovery of Novel Aryl Triazolone Dihydropyridines (ATDPs) Targeting Highly Conserved Residue W229 as Promising HIV-1 NNRTIs | Source: Journal of Medicinal Chemistry (ACS Publications) | [[2.5]]

  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines | Source: Bioconjugate Chemistry (ACS Publications) | [[2.8]]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents | Source: MDPI Molecules | [[2.10]]

Sources

Comparative

A Comparative Guide to GC-MS Validation for Purity Assessment of 2-Butyl-5-Hydroxybenzonitrile

In the landscape of pharmaceutical research and drug development, the meticulous verification of purity for novel chemical entities is paramount. For 2-butyl-5-hydroxybenzonitrile, a key intermediate in various synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of purity for novel chemical entities is paramount. For 2-butyl-5-hydroxybenzonitrile, a key intermediate in various synthetic pathways, ensuring its purity is critical for the integrity of downstream applications. This guide provides a comprehensive, in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a robust analytical technique for this purpose. We will explore the core principles of GC-MS validation, present a detailed experimental protocol, and compare its performance with alternative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable purity testing method for this and similar compounds.

The Criticality of Purity in Drug Intermediates

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. For intermediates like 2-butyl-5-hydroxybenzonitrile, impurities can have a cascading effect, leading to the formation of undesired byproducts in subsequent synthetic steps, potentially impacting the final API's stability, bioavailability, and toxicity. Therefore, a highly sensitive and specific analytical method is required to detect and quantify any impurities.

Why GC-MS is a Preferred Technique for 2-Butyl-5-Hydroxybenzonitrile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] The choice of GC-MS for analyzing 2-butyl-5-hydroxybenzonitrile is underpinned by the anticipated physicochemical properties of the molecule. As a substituted benzonitrile, it is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. The mass spectrometer provides an additional layer of specificity, allowing for the unambiguous identification of the main component and any co-eluting impurities based on their mass spectra.

A Rigorous Approach to Method Validation: Adhering to ICH Q2(R1) Guidelines

To ensure that an analytical method is suitable for its intended purpose, it must be thoroughly validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[2][3] This section will detail the validation parameters and provide a step-by-step approach to validating a GC-MS method for the purity testing of 2-butyl-5-hydroxybenzonitrile.

The Validation Workflow

The validation process follows a logical progression, starting from the initial system suitability checks to the assessment of the method's robustness.

GC-MS Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Develop GC-MS Method SST System Suitability Testing Dev->SST Proceed to Validation Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine Purity Testing Robustness->Implement Validated Method

Caption: Workflow for GC-MS Method Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per ICH guidelines.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for 2-butyl-5-hydroxybenzonitrile should be well-resolved from other peaks, and its mass spectrum should be consistent and free from interference.
Linearity To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.A linear relationship between concentration and response should be established with a correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.For purity, the range should typically cover 80% to 120% of the expected concentration.
Accuracy The closeness of the test results obtained by the method to the true value.The recovery should be within 98.0% to 102.0% for the assay of a drug substance.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., S/N ≥ 3).
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., S/N ≥ 10) and demonstrated with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when method parameters (e.g., GC oven temperature, flow rate) are slightly varied.
System Suitability To ensure that the complete analytical system is suitable for the intended analysis.Performed before each analytical run. Parameters like peak resolution, tailing factor, and injection precision should meet predefined criteria.

Experimental Protocol: GC-MS Purity Testing of 2-Butyl-5-Hydroxybenzonitrile

This protocol outlines the parameters for the separation, identification, and quantification of 2-butyl-5-hydroxybenzonitrile and its potential impurities.

Sample Preparation
  • Accurately weigh approximately 25 mg of the 2-butyl-5-hydroxybenzonitrile sample.

  • Dissolve the sample in 25 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to prepare a 1 mg/mL stock solution.

  • For linearity studies, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1.5 mg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 40-500

Data Analysis

Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Impurity identification is performed by comparing the mass spectra of unknown peaks against a spectral library (e.g., NIST) and by interpretation of the fragmentation patterns.

GC-MS Purity Assessment Workflow SamplePrep Sample Preparation (Dissolution & Dilution) GC_Injection GC Injection SamplePrep->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing (Peak Integration & Spectral Analysis) DataAcquisition->DataProcessing PurityCalc Purity Calculation (% Area) DataProcessing->PurityCalc ImpurityID Impurity Identification (Library Search & Spectral Interpretation) DataProcessing->ImpurityID Report Final Report PurityCalc->Report ImpurityID->Report

Caption: Workflow for GC-MS Purity Assessment.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.[4][5]

Technique Principle Advantages for 2-Butyl-5-Hydroxybenzonitrile Disadvantages
GC-MS Separation by gas chromatography and detection by mass spectrometry.High sensitivity and specificity; provides structural information for impurity identification.Requires the analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC-UV) Separation by liquid chromatography and detection by UV-Vis spectroscopy.Suitable for non-volatile or thermally labile compounds; widely available.Lower specificity than MS; co-eluting impurities may not be detected if they lack a UV chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information; can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze.
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.Can provide an estimate of the total mole percentage of impurities.Not suitable for identifying or quantifying individual impurities; requires a crystalline sample.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical intermediates. For 2-butyl-5-hydroxybenzonitrile, GC-MS offers a highly specific and sensitive method for purity determination. By following the principles outlined in the ICH Q2(R1) guideline, a robust and reliable method can be established. While alternative techniques such as HPLC-UV, NMR, and DSC have their merits, GC-MS provides an unparalleled combination of separation power and structural elucidation capabilities, making it the preferred choice for this application. The detailed validation protocol and comparative analysis presented in this guide serve as a valuable resource for researchers and scientists in the development of high-quality pharmaceutical products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Harrens Lab. Sclabs chemistry purity percent. [Link]

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Safety & Regulatory Compliance

Safety

2-butyl-5-hydroxyBenzonitrile proper disposal procedures

As a Senior Application Scientist overseeing chemical safety and drug development workflows, I frequently observe laboratories mishandling complex bifunctional molecules by treating them as generic organic waste. 2-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and drug development workflows, I frequently observe laboratories mishandling complex bifunctional molecules by treating them as generic organic waste. 2-butyl-5-hydroxybenzonitrile is a prime example. The presence of both a nitrile (-CN) and a phenol (-OH) moiety, coupled with a lipophilic butyl group, creates a synergistic hazard profile that demands a highly specific operational and disposal strategy.

This guide provides a self-validating, mechanistic protocol for the safe handling, containment, and ultimate disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Mechanistic Hazard Profiling & PPE Causality

To design a fail-safe disposal protocol, we must first understand the causality behind the chemical's hazards. The molecule's structure dictates our choice of Personal Protective Equipment (PPE) and our emergency response tactics:

  • The Phenol Moiety (-OH): Phenol derivatives are highly corrosive and act as systemic toxins upon dermal absorption. Crucially, phenol rapidly permeates standard disposable nitrile gloves, causing them to degrade and trap the chemical against the skin[1].

  • The Nitrile Moiety (-CN): While stable under neutral conditions, nitriles can undergo hydrolysis when exposed to strong acids or bases, potentially releasing lethal hydrogen cyanide (HCN) gas or ammonia (NH 3​ ).

  • The Butyl Group (-C 4​ H 9​ ): This aliphatic chain increases the molecule's lipophilicity, accelerating its penetration through the lipid bilayer of the skin (stratum corneum) and rendering water-based decontamination entirely ineffective.

Quantitative Hazard & PPE Efficacy Data

To ensure immediate operational clarity, the quantitative breakthrough times and required decontamination agents are summarized below:

Functional GroupHazard ClassificationStandard Nitrile Glove BreakthroughRecommended PPE MaterialPrimary Decontamination Agent
Phenol (-OH) Corrosive / Dermal Toxin< 5 minutes (Rapid Permeation)Laminated Film (SilverShield)PEG 300 or 70% Isopropanol
Nitrile (-CN) Toxic (Inhalation)Variable (Solvent dependent)Butyl Rubber (>0.6 mm thickness)70% Ethanol
Butyl (-C 4​ H 9​ ) Lipophilic EnhancerN/AN/ASolvents / Surfactants

Operational Waste Segregation & Containment Workflow

The following diagram illustrates the self-validating logical workflow for processing 2-butyl-5-hydroxybenzonitrile waste. Every step is designed to prevent incompatible chemical reactions and ensure regulatory compliance.

DisposalWorkflow A Waste Generation: 2-butyl-5-hydroxybenzonitrile B Determine Waste State A->B C Liquid Waste (Aqueous/Organic) B->C D Solid Waste (Contaminated PPE) B->D E Segregate strictly from: Strong Acids, Bases, Oxidizers C->E D->E F Collect in Compatible Container (Glass or HDPE) E->F Prevents HCN gas release G Attach Hazardous Waste Label (Toxic/Corrosive) F->G H Store in Secondary Containment (Ventilated Area) G->H I EH&S Collection & Transport H->I J High-Temp Incineration (with NOx/HCN Scrubber) I->J EPA Compliant Disposal

Workflow for the segregation, containment, and ultimate disposal of 2-butyl-5-hydroxybenzonitrile.

Step-by-Step Laboratory Disposal Protocol

Do not rely on generic laboratory waste streams. Implement the following methodology to ensure absolute safety and chemical stability during the disposal process.

Step 1: PPE Verification & Donning

  • Causality: Because the phenol moiety destroys standard nitrile gloves in minutes, a dual-layer system is mandatory[2].

  • Action: Don a fully buttoned lab coat and chemical splash goggles. Wear an inner reusable laminated barrier glove (e.g., SilverShield) for chemical resistance, covered by an outer disposable nitrile glove to maintain tactile dexterity.

Step 2: Compatibility Check & Segregation

  • Causality: Mixing this compound with strong oxidizers can cause combustion, while mixing with strong acids/bases hydrolyzes the nitrile group, releasing toxic gases.

  • Action: Verify the designated waste container is strictly free of strong oxidizers, acids, and alkalis.

Step 3: Transfer and Containment

  • Action: Perform all waste transfers inside a certified chemical fume hood, working at least 6 inches behind the sash. Collect the waste in a dedicated High-Density Polyethylene (HDPE) or glass container. Use a funnel to prevent splashing.

Step 4: Labeling and Secondary Storage

  • Action: Seal the primary container tightly. Affix a hazardous waste label explicitly identifying the contents as "2-butyl-5-hydroxybenzonitrile" and marking the hazards as "Toxic" and "Corrosive." Place the primary container inside a secondary containment bin to catch any potential leaks.

Step 5: EH&S Coordination

  • Action: Do not store this waste indefinitely. Schedule a routine pickup with your institution's Environmental Health & Safety (EH&S) department for off-site processing.

Emergency Spill Response & Dermal Decontamination

In the event of an accidental spill or exposure, standard water-based safety showers are insufficient due to the compound's lipophilicity.

Protocol: Dermal Exposure Intervention

  • Immediate Isolation: Evacuate personnel from the immediate area. If the spill is larger than 1 gallon, trigger the laboratory's emergency response system.

  • Solvent Extraction (Critical Step): If skin contact occurs, do not use water first . Water repels the lipophilic butyl group and simply spreads the corrosive phenol across the skin. Immediately swab the affected area with Polyethylene Glycol (PEG) 300 or a 70% Isopropyl Alcohol (IPA) solution to solubilize and extract the chemical from the tissue[3].

  • Secondary Wash: Only after solvent extraction, wash the area thoroughly with copious amounts of soap and water.

  • Spill Containment: Cover benchtop spills with an inert absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust.

  • Surface Decontamination: Wipe down the fume hood or bench surface with 70% ethanol or isopropanol to remove residual phenol, followed by a standard detergent wash.

Ultimate Disposal & EPA Compliance

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine if a discarded chemical exhibits hazardous characteristics per US EPA guidelines outlined in 40 CFR Part 261[4]. While generic benzonitrile is not explicitly P- or U-listed, phenol-nitrile derivatives exhibit severe toxicity and corrosivity, mandating their management as characteristic hazardous waste.

The Causality of Incineration: The ultimate, legally compliant disposal method for 2-butyl-5-hydroxybenzonitrile is high-temperature chemical incineration. Because the thermal decomposition of nitriles and phenols generates lethal hydrogen cyanide (HCN), carbon monoxide (CO), and nitrogen oxides (NOx), the disposal facility's incinerator must be equipped with an afterburner and an alkaline scrubber system to neutralize these toxic effluents before atmospheric release. Never attempt to neutralize or dispose of this chemical via laboratory sink drains.

References

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.eCFR (Electronic Code of Federal Regulations).
  • BENZONITRILE Safety and Disposal Methods.Ataman Kimya.
  • Phenol Standard Operating Procedure (SOP).Western Washington University (WWU).
  • Phenol-Chloroform Extractions Safety Guidelines.Stanford University Environmental Health & Safety.
  • Safety Alert - Disposable Gloves and Phenol/Chloroform.University of New South Wales (UNSW).

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Handling

A Comprehensive Guide to the Safe Handling of 2-butyl-5-hydroxybenzonitrile

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-butyl-5-hydroxybenzonitrile. In the absence of a specific Safety Data Sheet (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-butyl-5-hydroxybenzonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative approach, synthesizing data from structurally similar compounds, including benzonitrile and various substituted hydroxybenzonitriles.[1][2][3][4] The combined presence of a nitrile and a phenolic group suggests that this compound should be handled with significant caution, assuming it may be harmful if swallowed, inhaled, or in contact with skin, and could cause serious eye and skin irritation.[2][5][6][7][8]

Hazard Assessment and Engineering Controls

Given the potential toxicity profile of aromatic nitriles and phenolic compounds, a thorough risk assessment is paramount before any handling.[5][6] The primary routes of exposure are inhalation, skin absorption, and ingestion.[9] Therefore, engineering controls are the first line of defense.

  • Primary Engineering Control: All handling of 2-butyl-5-hydroxybenzonitrile, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][10]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[5][7]

  • Designated Area: A designated area within the laboratory should be clearly marked for the handling of this compound to prevent cross-contamination.[10]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to ensure comprehensive protection. The following table summarizes the minimum PPE requirements.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield are mandatory when there is a risk of splashing.[5][11]Protects against splashes and potential aerosols, which can cause severe eye damage, a known hazard for related hydroxybenzonitriles.[1]
Hand Protection Double-gloving is required. An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove such as butyl rubber or neoprene.[6][11][12]Nitrile gloves offer good initial protection, while the outer glove provides enhanced resistance to aromatic and phenolic compounds.[12][13] Gloves should be changed immediately if contamination is suspected.[6][10]
Body Protection A fully buttoned lab coat is the minimum requirement.[5][6] For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[6][10]Provides a barrier against accidental spills and splashes.
Respiratory Protection For routine handling of small quantities within a fume hood, additional respiratory protection may not be necessary.[11] However, for larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.While the fume hood is the primary control for inhalation hazards, a respirator provides an additional layer of protection in higher-risk scenarios. The potential for related compounds to be harmful if inhaled necessitates this precaution.[2]

Step-by-Step Handling and Operational Plan

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Don appropriate PPE as outlined in the table above before entering the designated handling area.

  • Prepare the work surface within the chemical fume hood by covering it with absorbent, plastic-backed paper.

  • Retrieve the 2-butyl-5-hydroxybenzonitrile container from its designated storage location. Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][10]

  • Carefully open the container inside the fume hood.

  • Weigh the desired amount of the compound using a tared weigh boat.

  • Tightly seal the primary container after weighing and wipe it down with a damp cloth before returning it to storage.

Solubilization and Use
  • Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.

  • Ensure the vessel is capped or covered during any mixing or vortexing.

  • Perform all subsequent experimental steps involving the compound within the fume hood.

Post-Handling Decontamination
  • Wipe down the work area within the fume hood with an appropriate cleaning solution (e.g., soap and water) after work is complete.[10]

  • Properly dispose of all contaminated materials , including gloves, weigh boats, and absorbent paper, as hazardous waste.[14]

  • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[2][3]

Emergency Procedures

Spills
  • Evacuate all non-essential personnel from the immediate area.[5]

  • If the spill is large or you are uncomfortable with the cleanup , contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

  • For small spills inside a fume hood , absorb the material with an inert absorbent like vermiculite or sand.[5]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5][14]

Exposures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[3][7] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]

Disposal Plan

All waste containing 2-butyl-5-hydroxybenzonitrile must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused compounds, contaminated materials, and solutions, in a dedicated, properly labeled, and sealed container.[5] The label should clearly identify the contents as "Hazardous Waste: 2-butyl-5-hydroxybenzonitrile".

  • Segregation: Do not mix this waste stream with other chemical waste to prevent potentially hazardous reactions.[5]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste management company.[2][15] All local, state, and federal regulations for hazardous waste disposal must be followed.[15]

Workflow Diagrams

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Full PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Weigh Compound prep2->prep3 handle1 Solubilize prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3

Caption: Safe Handling Workflow for 2-butyl-5-hydroxybenzonitrile.

cluster_response spill Spill Occurs evacuate Evacuate Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill in Hood assess->small_spill Small large_spill Large Spill / Unsure assess->large_spill Large absorb Absorb with Inert Material small_spill->absorb contact_ehs Contact EHS Immediately large_spill->contact_ehs collect Collect in Sealed Container absorb->collect collect->contact_ehs

Caption: Emergency Spill Response Protocol.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • OSHA. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • PubMed. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • University of Michigan Environment, Health & Safety. (n.d.). Phenol.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Capital Resin Corporation. (2024, June 27). The Importance of Phenolic Resins in Laboratories.
  • Cornell University Environment, Health and Safety. (n.d.). Phenol SOP.
  • Benchchem. (n.d.). Personal protective equipment for handling 3,5-DiBr-PAESA.
  • Your Crafts. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Phenol.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 2-Hydroxybenzonitrile.
  • TCI Chemicals. (2025, October 30). SAFETY DATA SHEET - 3-Bromo-2-hydroxybenzonitrile.
  • Vigon International, Inc. (2015, December 1). 500720 benzonitrile safety data sheet.
  • Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2-Methyl-5-nitrobenzonitrile.
  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - benzonitrile.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 2-Hydroxybenzonitrile.
  • Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT.
  • Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.
  • TCI Chemicals. (2025, December 1). SAFETY DATA SHEET - 5-Hydroxy-2-nitrobenzaldehyde.
  • Actylis Lab Solutions. (2024, July 4). SAFETY DATA SHEET - Butylated hydroxyanisole.
  • National Institutes of Health. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. PubChem.
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